molecular formula C32H48O5 B1684395 ZK159222 CAS No. 156965-15-0

ZK159222

Número de catálogo: B1684395
Número CAS: 156965-15-0
Peso molecular: 512.7 g/mol
Clave InChI: SPARTCPUGRJFRS-PBDCIXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZK 159222 is a vitamin D.
a 25-carboxylic ester analog of 1alpha-25-dihydroxyvitamin D3;  structure in first source

Propiedades

IUPAC Name

butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/b14-9+,23-10+,24-11-/t21-,25-,26-,27+,28+,29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARTCPUGRJFRS-PBDCIXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156965-15-0
Record name ZK 159222
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)₂D₃], the hormonally active form of vitamin D. It functions as a potent and specific antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates a multitude of physiological processes, including calcium homeostasis, cell proliferation and differentiation, and immune modulation. The primary mechanism of action of this compound lies in its ability to competitively bind to the VDR's ligand-binding pocket, thereby preventing the receptor from adopting the active conformation necessary for the recruitment of transcriptional coactivators. This blockade of coactivator interaction effectively inhibits the transcription of VDR target genes. While predominantly an antagonist, this compound also exhibits partial agonist activity in a context-dependent manner. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, detailing the experimental evidence and methodologies used in its characterization.

Core Mechanism of Action: Competitive Antagonism of the Vitamin D Receptor

This compound exerts its antagonistic effects by directly competing with the endogenous VDR agonist, 1α,25(OH)₂D₃, for binding to the ligand-binding domain (LBD) of the VDR. Upon binding, this compound fails to induce the critical conformational change in the VDR's activation function-2 (AF-2) helix (H12). This altered conformation prevents the formation of a functional binding surface for p160 family coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), Transcriptional Intermediary Factor 2 (TIF2), and Receptor-Associated Coactivator 3 (RAC3).[1] Without the recruitment of these coactivators, the VDR-RXR heterodimer, bound to Vitamin D Response Elements (VDREs) on the DNA, is unable to initiate the transcription of target genes.

Signaling Pathway Diagram

VDR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR_inactive VDR-RXR (Inactive) 1a,25(OH)2D3->VDR_RXR_inactive Binds This compound This compound This compound->VDR_RXR_inactive Competitively Binds VDR_RXR_DNA VDR-RXR-VDRE VDR_RXR_inactive->VDR_RXR_DNA Translocates & Binds DNA VDR_RXR_inactive->VDR_RXR_DNA Translocates & Binds DNA Coactivators Coactivators (SRC-1, TIF2, RAC3) VDR_RXR_DNA->Coactivators Recruits Transcription_inactive Gene Transcription (Blocked) VDR_RXR_DNA->Transcription_inactive Blocks Coactivator Recruitment Transcription_active Gene Transcription (Active) Coactivators->Transcription_active Initiates

Caption: VDR signaling pathway antagonism by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with the Vitamin D Receptor and its functional consequences.

Table 1: VDR Binding Affinity
CompoundAssay TypeReceptor SourceKd (nM)Reference
1α,25(OH)₂D₃Ligand Binding AssayPurified porcine intestine VDR0.45[2]
This compoundLigand Binding AssayPurified porcine intestine VDR0.61[2]
Table 2: Functional Activity in Reporter Gene Assays
Cell LineReporter ConstructCompoundEC₅₀ (nM)Relative Potency (vs. 1α,25(OH)₂D₃)Reference
HeLaVDRE-luciferase1α,25(OH)₂D₃~11[1]
HeLaVDRE-luciferaseThis compound~10-1000.01 - 0.1[1]
COS-7VDRE-luciferase1α,25(OH)₂D₃~11[1]
COS-7VDRE-luciferaseThis compound~10-1000.01 - 0.1[1]
Table 3: Effect on VDR-RXR Heterodimerization
CompoundAssayEC₅₀ for VDR-RXR complex formation on VDRERelative Sensitivity (vs. 1α,25(OH)₂D₃)Reference
1α,25(OH)₂D₃Electrophoretic Mobility Shift Assay (EMSA)~0.3 nM1[1]
This compoundElectrophoretic Mobility Shift Assay (EMSA)~2 nM~0.14 (7-fold lower)[1]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action has relied on a series of key in vitro and cell-based assays. The detailed methodologies for these experiments are outlined below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound to the VDR in comparison to the natural ligand, 1α,25(OH)₂D₃.

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the VDR.

Materials:

  • Receptor Source: Purified VDR from porcine intestine.

  • Radioligand: ³H-labeled 1α,25(OH)₂D₃.

  • Competitor Ligands: Unlabeled 1α,25(OH)₂D₃ and this compound.

  • Assay Buffer: Phosphate buffer containing stabilizers.

  • Separation: Hydroxylapatite slurry.

  • Detection: Scintillation counter.

Procedure:

  • A constant amount of purified VDR is incubated with a fixed concentration of ³H-1α,25(OH)₂D₃.

  • Increasing concentrations of unlabeled 1α,25(OH)₂D₃ (for standard curve) or this compound are added to compete for binding to the VDR.

  • The mixture is incubated to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand using a hydroxylapatite slurry, which binds the VDR.

  • The amount of radioactivity in the hydroxylapatite pellet is quantified using a scintillation counter.

  • The Kd for this compound is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to either activate (agonist activity) or inhibit (antagonist activity) VDR-mediated gene transcription.

Objective: To quantify the functional potency of this compound as a VDR agonist and antagonist.

Materials:

  • Cell Lines: HeLa or COS-7 cells.

  • Expression Plasmids: pSG5-hVDR (human VDR) and pSG5-hRXRα (human RXRα).

  • Reporter Plasmid: A luciferase reporter construct containing multiple copies of a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., DR3-tk-luc).

  • Transfection Reagent: Superfect Transfection Reagent.

  • Compounds: 1α,25(OH)₂D₃ and this compound dissolved in DMSO.

  • Lysis Buffer: Reporter lysis buffer.

  • Luciferase Substrate: Luciferin (B1168401).

  • Detection: Luminometer.

Procedure:

  • HeLa or COS-7 cells are co-transfected with the VDR and RXR expression plasmids and the VDRE-luciferase reporter plasmid.

  • After transfection, cells are treated with varying concentrations of this compound alone (to assess agonist activity) or in combination with a fixed concentration of 1α,25(OH)₂D₃ (to assess antagonist activity).

  • Cells are incubated for a defined period (e.g., 24 hours) to allow for gene expression.

  • The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of luciferin substrate.

  • The results are expressed as relative light units (RLU) and are used to determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro protein-protein interaction assay is used to directly assess the ability of this compound to modulate the interaction between the VDR and its coactivators.

Objective: To determine the effect of this compound on the ligand-dependent interaction of VDR with coactivators like SRC-1, TIF2, and RAC3.

Materials:

  • Bait Protein: GST-fused VDR expressed in and purified from E. coli.

  • Prey Proteins: ³⁵S-labeled coactivators (SRC-1, TIF2, RAC3) produced by in vitro transcription/translation.

  • Beads: Glutathione-Sepharose beads.

  • Compounds: 1α,25(OH)₂D₃ and this compound.

  • Wash Buffer: Buffer to remove non-specific binding.

  • Elution Buffer: SDS-PAGE loading buffer.

  • Detection: SDS-PAGE and autoradiography.

Procedure:

  • GST-VDR is incubated with Glutathione-Sepharose beads to immobilize the VDR.

  • The immobilized GST-VDR is then incubated with the in vitro translated, ³⁵S-labeled coactivator in the presence of either vehicle (DMSO), 1α,25(OH)₂D₃, or this compound.

  • The beads are washed extensively to remove unbound proteins.

  • The protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

  • The eluted proteins are separated by SDS-PAGE, and the radiolabeled coactivator is detected by autoradiography.

  • The intensity of the coactivator band indicates the extent of interaction with the VDR under different ligand conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the key experiments used to elucidate the mechanism of action of this compound.

Experimental Workflow: Characterizing VDR Ligands

Experimental_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Start: Novel Vitamin D Analog (this compound) binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay Luciferase Reporter Gene Assay start->reporter_assay pull_down_assay GST Pull-Down Assay start->pull_down_assay determine_affinity Determine VDR Binding Affinity (Kd) binding_assay->determine_affinity reporter_agonist Assess Agonist Activity (EC50) reporter_assay->reporter_agonist reporter_antagonist Assess Antagonist Activity (IC50) reporter_assay->reporter_antagonist determine_interaction Assess Coactivator Interaction pull_down_assay->determine_interaction determine_function Determine Functional Potency reporter_agonist->determine_function reporter_antagonist->determine_function conclusion Conclusion: This compound is a VDR antagonist that blocks coactivator recruitment determine_affinity->conclusion determine_function->conclusion determine_interaction->conclusion

Caption: Workflow for characterizing this compound's VDR activity.

Conclusion

This compound represents a well-characterized Vitamin D Receptor antagonist. Its mechanism of action is primarily defined by its high-affinity binding to the VDR, which, in contrast to the natural agonist 1α,25(OH)₂D₃, does not induce the necessary conformational changes for coactivator recruitment. This leads to the inhibition of VDR-mediated gene transcription. The compound also displays a degree of partial agonism, the extent of which can be cell-type dependent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of endocrinology, molecular biology, and drug development who are interested in the modulation of VDR signaling.

References

ZK159222: A Technical Overview of its Discovery and Development as a Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of ZK159222, a potent antagonist of the Vitamin D Receptor (VDR). This compound, a 25-carboxylic ester analogue of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), was developed by Schering AG and first reported in the year 2000. This document details its mechanism of action, structure-activity relationships, and available preclinical data. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction and Discovery

This compound emerged from research efforts in the late 1990s to develop analogues of 1α,25(OH)2D3 that could modulate the activity of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, cell proliferation, and differentiation.[1] Developed by Schering AG (now part of Bayer), this compound was identified as a novel VDR antagonist with a unique mechanism of action.[2] Unlike the natural agonist, this compound was found to bind to the VDR but failed to promote the subsequent interaction with transcriptional coactivators, thereby blocking the downstream signaling cascade.[3]

While a detailed timeline of its initial screening and lead optimization is not publicly available, the first comprehensive report on its biological activity was published in 2000.[3] This initial publication laid the groundwork for its characterization as a VDR antagonist with partial agonistic properties.[4]

Mechanism of Action

The antagonistic action of this compound is primarily attributed to its inability to induce a conformational change in the VDR that is necessary for the recruitment of coactivator proteins.[3] The binding of the natural agonist, 1α,25(OH)2D3, to the VDR's ligand-binding domain (LBD) stabilizes an "agonistic" conformation, which creates a binding surface for coactivators like SRC-1, TIF2, and RAC3.[3] In contrast, this compound binding stabilizes an "antagonistic" conformation of the VDR.[5] This prevents the association of coactivators, thereby inhibiting the transcription of VDR target genes.[3]

Interestingly, this compound still allows for the formation of the VDR-RXR (Retinoid X Receptor) heterodimer on Vitamin D Response Elements (VDREs) in the DNA, albeit with a lower sensitivity compared to 1α,25(OH)2D3.[3][4] This suggests that its primary antagonistic effect lies in the disruption of the final step of transcriptional activation.

Signaling Pathway Diagram

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_cyto VDR 1a,25(OH)2D3->VDR_cyto Binds This compound This compound This compound->VDR_cyto Binds VDR_nuc VDR VDR_cyto->VDR_nuc Translocates RXR RXR VDR_nuc->RXR Heterodimerizes Coactivators Coactivators (SRC-1, TIF2, etc.) VDR_nuc->Coactivators Recruits VDR_nuc->Coactivators Blocks Recruitment Corepressors Corepressors VDR_nuc->Corepressors Recruits VDRE VDRE RXR->VDRE Binds Transcription_Activated Target Gene Transcription Activated Coactivators->Transcription_Activated Initiates Transcription_Repressed Target Gene Transcription Repressed Corepressors->Transcription_Repressed Maintains

Caption: VDR signaling pathway modulation by agonist and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
VDR-RXR Heterodimer Stabilization on VDRE (relative to 1α,25(OH)2D3) ~7-fold lower sensitivityIn vitro[3]
Inhibition of VDR-mediated transcription (IC50) 300 nMIn the presence of 1α,25(OH)2D3[5]
Ligand Sensitivity (relative to 1α,25(OH)2D3) 10-100-fold lowerHeLa and COS-7 cells[3]
Binding Affinity (Kd) 0.61 nMPurified pig intestine VDR[6]
Table 2: In Vivo Study of this compound in Mice
Study ParameterTreatment GroupResultReference
Epidermal Thickness This compound (topical)Increased[7]
Gene Expression (Retinoic Acid Synthesis) This compound (topical)Increased[7]
Retinoic Acid Concentration This compound (topical)Increased[7]

Structure-Activity Relationship (SAR)

Studies on analogues of this compound have revealed key structural features essential for its antagonistic activity. The primary determinants of its antagonist profile reside in the side chain of the molecule.

Key findings from SAR studies include:

  • Cyclopropyl Ring at C25: This feature is critical for the antagonistic effect.

  • Hydroxy Group at C24: The presence of a hydroxyl group at this position is a requirement for antagonism.

  • Butylester Moiety: At least a butylester is necessary for the antagonistic function.

Modification of these key features often leads to a shift in activity from antagonistic to agonistic.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

VDR-RXR Heterodimerization Assay (Gel Shift Assay)

Objective: To assess the ability of this compound to induce the formation of a VDR-RXR heterodimer on a Vitamin D Response Element (VDRE).

Methodology:

  • Protein Expression and Purification: Recombinant human VDR and RXRα are expressed in and purified from E. coli.

  • Probe Labeling: A double-stranded oligonucleotide containing a DR3-type VDRE is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Purified VDR and RXRα proteins are incubated with the radiolabeled VDRE probe in a binding buffer containing poly(dI-dC) as a non-specific competitor. The reaction is carried out in the presence of varying concentrations of 1α,25(OH)2D3 or this compound.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the protein-DNA complexes. The intensity of the shifted band corresponding to the VDR-RXR-VDRE complex is quantified.

Coactivator Interaction Assay (GST Pull-down)

Objective: To determine the effect of this compound on the interaction between VDR and coactivator proteins.

Methodology:

  • Protein Expression: GST-fused VDR and in vitro translated, ³⁵S-labeled coactivator proteins (e.g., SRC-1, TIF2) are prepared.

  • Binding Reaction: GST-VDR is incubated with glutathione-Sepharose beads in a binding buffer. The beads are then washed to remove unbound protein. The ³⁵S-labeled coactivator is added to the beads along with varying concentrations of 1α,25(OH)2D3 or this compound.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted with SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE, and the gel is dried and exposed to a phosphor screen or X-ray film to detect the radiolabeled coactivator.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical In Vivo Evaluation start Start: this compound Synthesis and Purification binding_assay VDR Binding Assay (Kd determination) start->binding_assay heterodimerization_assay VDR-RXR Heterodimerization (Gel Shift Assay) binding_assay->heterodimerization_assay coactivator_interaction Coactivator Interaction Assay (GST Pull-down) heterodimerization_assay->coactivator_interaction reporter_gene_assay Reporter Gene Assay (in cell lines) coactivator_interaction->reporter_gene_assay animal_model Animal Model Selection (e.g., Mice) reporter_gene_assay->animal_model topical_treatment Topical Treatment with this compound animal_model->topical_treatment tissue_collection Tissue and Serum Collection topical_treatment->tissue_collection analysis Analysis: - Histology (Epidermal Thickness) - Gene Expression (qPCR) - Metabolite Levels (LC-MS) tissue_collection->analysis end Data Analysis and Conclusion analysis->end

Caption: Proposed experimental workflow for this compound characterization.

Preclinical Development and Future Outlook

The development of this compound as a VDR antagonist represented a significant step in understanding the molecular mechanisms of VDR signaling. In a preclinical study, topical application of this compound on mouse skin was shown to induce epidermal hyperproliferation, an effect mediated through the upregulation of retinoic acid synthesis and signaling pathways.[7]

Despite its well-characterized in vitro profile and some in vivo data, this compound does not appear to have progressed into clinical trials. The reasons for the apparent discontinuation of its development are not publicly documented but could be related to a variety of factors, including its partial agonist activity, pharmacokinetic properties, or the strategic priorities of the developing company at the time.

Nevertheless, this compound remains a valuable research tool for elucidating the physiological and pathological roles of VDR signaling. Its unique mechanism of action continues to inform the design and development of new generations of VDR modulators with potentially improved therapeutic profiles. The challenges encountered in the development of early VDR antagonists like this compound have highlighted the complexities of targeting this nuclear receptor and have spurred the exploration of novel approaches to achieve tissue- and gene-selective VDR modulation.[8][9]

References

ZK159222: A Technical Guide to its Application in VDR-Mediated Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent and selective antagonist of the 1α,25-dihydroxyvitamin D3 receptor (VDR), a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including calcium homeostasis, cell proliferation, differentiation, and immune modulation. As a research tool, this compound has been instrumental in elucidating the intricate mechanisms of VDR signaling and has shown potential in therapeutic areas where VDR activity is dysregulated, notably in cancer. This technical guide provides an in-depth overview of the research applications of this compound, detailing its mechanism of action, experimental protocols, and its effects on VDR-mediated signaling pathways.

Primary Research Areas

The principal research application of this compound lies in the investigation of the Vitamin D Receptor (VDR) signaling pathway . Its antagonistic properties make it an invaluable tool for dissecting the molecular events downstream of VDR activation.

A significant focus of this compound research is in the field of cancer biology . The VDR is expressed in various cancer types, and its activation can have anti-proliferative and pro-differentiative effects. This compound is used to probe the role of VDR in different cancer models, including:

  • Prostate Cancer: Investigating the role of VDR in the progression of prostate cancer.

  • Breast Cancer: Studying the effects of VDR antagonism on breast cancer cell growth and differentiation.[1]

  • Neuroblastoma, Melanoma, and Colon Cancer: Exploring the therapeutic potential of VDR modulation in these malignancies.

While the vitamin D pathway is implicated in conditions like endometriosis , direct research utilizing this compound in this area is less established. However, given the known role of VDR in inflammation and cell proliferation, it represents a potential area for future investigation.

Mechanism of Action

This compound functions as a competitive antagonist of the VDR. Its primary mechanism involves binding to the VDR and inducing a conformational change that prevents the recruitment of transcriptional coactivators, which are essential for initiating the transcription of VDR target genes.[2]

Key aspects of its mechanism include:

  • Inhibition of VDR-Coactivator Interaction: this compound effectively blocks the interaction of VDR with the p160 family of coactivators, including SRC-1, TIF2 (SRC-2), and RAC3 (SRC-3), as well as DRIP205.[1]

  • Modulation of Corepressor Interaction: this compound has been shown to influence the interaction of VDR with corepressors such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors).[1]

  • Partial Agonist Activity: It is important to note that this compound can exhibit partial agonist activity. It requires a significantly higher concentration (approximately 7-fold) than the natural ligand, 1α,25-(OH)2D3, to stabilize the VDR-RXR heterodimer on a vitamin D response element (VDRE).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from various in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (VDR-mediated transcription) 300 nMNot Specified[1]
ParameterDescriptionValueReference
VDR-RXR Heterodimer Stabilization Relative concentration compared to 1α,25-(OH)2D3~7-fold higher[2]
Inhibition of VDR-mediated target gene activation Effective concentrations in reporter assays300 nM and 1,000 nM[3]
Partial Agonist Activity Remaining reporter gene activity with 10 nM 1α,25-(OH)2D3Close to the activity of 1 µM this compound alone[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of this compound.

Reporter Gene Assay for VDR Activity

This assay is used to quantify the ability of this compound to inhibit VDR-mediated gene transcription.

Objective: To measure the antagonistic effect of this compound on 1α,25-(OH)2D3-induced reporter gene expression.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Expression vector for human VDR

  • Reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • 1α,25-(OH)2D3 (agonist)

  • This compound (antagonist)

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with a fixed concentration of 1α,25-(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound. Include controls with vehicle, 1α,25-(OH)2D3 alone, and this compound alone.

  • Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve for this compound and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for VDR-Coactivator Interaction

This protocol is designed to assess the effect of this compound on the interaction between VDR and its coactivators.

Objective: To determine if this compound disrupts the binding of a specific coactivator (e.g., SRC-1) to VDR.

Materials:

  • Cell line expressing VDR and the coactivator of interest

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to VDR

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies for VDR and the coactivator

Procedure:

  • Cell Treatment and Lysis: Treat cells with 1α,25-(OH)2D3 in the presence or absence of this compound. Lyse the cells to release protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with the anti-VDR antibody to form antibody-VDR complexes.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-VDR complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against VDR and the coactivator to detect their presence in the immunoprecipitated complex.

HL-60 Cell Differentiation Assay

This assay evaluates the ability of this compound to block the differentiation of myeloid leukemia cells induced by VDR agonists.

Objective: To assess the antagonistic effect of this compound on 1α,25-(OH)2D3-induced differentiation of HL-60 cells.

Materials:

  • HL-60 human promyelocytic leukemia cells

  • RPMI-1640 medium with fetal bovine serum

  • 1α,25-(OH)2D3

  • This compound

  • Reagents for assessing differentiation (e.g., Nitroblue Tetrazolium [NBT] for superoxide (B77818) production, or antibodies for cell surface markers like CD11b and CD14 for flow cytometry)

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells and treat them with 1α,25-(OH)2D3 in the presence or absence of various concentrations of this compound for 4-5 days.

  • Assessment of Differentiation:

    • NBT Reduction Assay: Incubate the cells with NBT and a stimulant like PMA. Differentiated cells will produce superoxide, which reduces NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of blue-black cells.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD11b and CD14. Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.

In Vivo Xenograft Study in a Prostate Cancer Model

This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model of prostate cancer.

Objective: To determine the effect of this compound on tumor growth in a prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Prostate cancer cell line (e.g., LNCaP, 22Rv1)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (and/or a VDR agonist for comparison) to the treatment groups via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule. The control group receives the vehicle.

  • Tumor Monitoring: Measure the tumor volume with calipers regularly (e.g., twice a week). Monitor the body weight and general health of the mice.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the VDR signaling pathway and a typical experimental workflow for studying this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_inactive VDR 1a,25(OH)2D3->VDR_inactive Binds This compound This compound This compound->VDR_inactive Binds & Induces Antagonistic Conformation VDR_RXR VDR-RXR Heterodimer VDR_inactive->VDR_RXR Translocates & Heterodimerizes VDRE VDRE VDR_RXR->VDRE Binds Coactivators Coactivators (SRC-1, TIF2, etc.) VDR_RXR->Coactivators Blocks Recruitment Corepressors Corepressors (NCoR, SMRT) VDR_RXR->Corepressors Interaction Modulated VDRE->Coactivators Recruits Transcription_Activation Gene Transcription (e.g., CYP24A1) Coactivators->Transcription_Activation Initiates Transcription_Repression No Transcription Corepressors->Transcription_Repression Maintains

Caption: VDR signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Prostate Cancer Cells) Treatment Treatment with 1a,25(OH)2D3 +/- this compound Cell_Culture->Treatment Reporter_Assay Reporter Gene Assay (VDR Activity) Treatment->Reporter_Assay CoIP Co-Immunoprecipitation (VDR-Coactivator Interaction) Treatment->CoIP Diff_Assay Differentiation Assay (e.g., HL-60) Treatment->Diff_Assay Data_Analysis Quantitative Analysis (IC50, Tumor Volume) Reporter_Assay->Data_Analysis CoIP->Data_Analysis Diff_Assay->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) InVivo_Treatment In Vivo Treatment with this compound Animal_Model->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement ExVivo_Analysis Ex Vivo Analysis (Histology, IHC) Tumor_Measurement->ExVivo_Analysis Tumor_Measurement->Data_Analysis Mechanism_Elucidation Elucidation of This compound's Mechanism ExVivo_Analysis->Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a critical pharmacological tool for probing the multifaceted roles of the Vitamin D Receptor. Its utility in dissecting VDR signaling has significantly advanced our understanding of this pathway's involvement in cancer and other diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of VDR antagonism and the continued exploration of the complex biology governed by this important nuclear receptor.

References

The VDR Antagonist ZK159222: A Technical Guide to its Impact on Vitamin D Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D. It is distinguished by a 25-carboxylic ester modification and is primarily characterized as a potent Vitamin D Receptor (VDR) antagonist with partial agonist properties.[1][2] This dual activity makes this compound a valuable tool for dissecting the molecular mechanisms of VDR signaling and a potential lead compound in the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's effects on the VDR signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

The primary antagonistic effect of this compound is achieved by inhibiting the ligand-induced interaction between the VDR and essential coactivators, a critical step for the initiation of gene transcription.[1][2] Unlike the natural agonist 1α,25(OH)2D3, which promotes a conformational change in the VDR that facilitates coactivator binding, this compound induces a distinct conformation that is not conducive to this interaction.[1] Interestingly, this compound has been reported to stabilize a third functional conformation of the VDR, which differs from both the classic agonist and antagonist conformations.[2]

In addition to blocking coactivator recruitment, this compound has also been shown to inhibit the interaction between the VDR and corepressors such as the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT). This multifaceted modulation of VDR's interaction with its regulatory partners underscores the complexity of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the VDR and its impact on transcriptional activity.

Parameter Value Assay Notes Reference
Binding Affinity (Kd) 0.61 nMCompetitive Radioligand Binding AssayFor purified VDR from pig intestine.[2]
Transcriptional Inhibition (IC50) 300 nMReporter Gene AssayInhibition of VDR-mediated transcription in the presence of 1α,25(OH)2D3.
Half-maximal Antagonistic Effect 20-30 nMReporter Gene AssayConcentration of this compound required to achieve 50% of its maximal antagonistic effect.[2]
Parameter Observation Assay Notes Reference
Partial Agonist Efficacy ~20%Reporter Gene AssayEfficacy relative to the maximal activation by 1α,25(OH)2D3.
VDR-RXR Heterodimer Stabilization Requires ~7-fold higher concentration than 1α,25(OH)2D3Gel Shift AssayIndicates a weaker agonistic potential compared to the natural ligand.[2]

VDR Signaling Pathway Modulation by this compound

The following diagram illustrates the canonical VDR signaling pathway and the points of intervention by this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_inactive VDR 1a,25(OH)2D3->VDR_inactive Binds This compound This compound This compound->VDR_inactive Binds VDR_active VDR VDR_inactive->VDR_active Translocates to Nucleus VDR_inactive->VDR_active VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR Heterodimerizes with VDR_active->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to GeneTranscription Target Gene Transcription VDR_RXR->GeneTranscription Initiates BlockedTranscription Transcription Inhibited VDR_RXR->BlockedTranscription Leads to Coactivators Coactivators (e.g., SRC-1, DRIP205) Coactivators->VDR_RXR Recruited Coactivators->VDR_RXR Recruitment Blocked Corepressors Corepressors (e.g., NCoR, SMRT) Corepressors->VDR_RXR Interaction Inhibited

This compound's modulation of the VDR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the VDR signaling pathway.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the VDR.

Objective: To determine the dissociation constant (Kd) of this compound for the VDR.

Materials:

  • Purified VDR (e.g., from pig intestine or recombinant human VDR).

  • [3H]-1α,25(OH)2D3 (radioligand).

  • This compound (unlabeled competitor).

  • Wash buffer (e.g., Tris-HCl buffer with detergent).

  • Scintillation fluid and counter.

Procedure:

  • Incubate a constant amount of purified VDR with a fixed concentration of [3H]-1α,25(OH)2D3.

  • Add increasing concentrations of unlabeled this compound to the incubation mixture.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from unbound radioligand (e.g., by filtration through a glass fiber filter).

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of bound [3H]-1α,25(OH)2D3 against the concentration of this compound.

  • Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) and derive the Kd using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start incubate Incubate VDR, [3H]-1α,25(OH)2D3, and this compound start->incubate separate Separate Bound and Unbound Ligand incubate->separate wash Wash to Remove Non-specific Binding separate->wash measure Measure Radioactivity wash->measure analyze Analyze Data (IC50, Kd) measure->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
GST Pull-Down Assay

This assay is employed to investigate the protein-protein interaction between VDR and its coactivators in the presence of this compound.

Objective: To determine if this compound inhibits the interaction between VDR and coactivators.

Materials:

  • GST-tagged VDR fusion protein.

  • In vitro translated, 35S-labeled coactivator protein (e.g., SRC-1).

  • Glutathione-sepharose beads.

  • This compound and 1α,25(OH)2D3.

  • Wash buffer and elution buffer.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Incubate GST-VDR with glutathione-sepharose beads to immobilize the receptor.

  • Wash the beads to remove unbound GST-VDR.

  • Incubate the immobilized GST-VDR with the 35S-labeled coactivator in the presence of either vehicle, 1α,25(OH)2D3, or this compound.

  • Wash the beads extensively to remove non-interacting proteins.

  • Elute the protein complexes from the beads.

  • Resolve the eluted proteins by SDS-PAGE.

  • Visualize the 35S-labeled coactivator by autoradiography.

  • Compare the amount of coactivator pulled down in the different treatment conditions.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to modulate VDR-mediated gene transcription.

Objective: To quantify the antagonistic and partial agonistic activity of this compound on VDR-dependent transcription.

Materials:

  • A suitable mammalian cell line (e.g., HeLa, COS-7, MCF-7).

  • An expression vector for the human VDR.

  • A reporter plasmid containing a luciferase gene under the control of a VDR-responsive promoter (containing VDREs).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • This compound and 1α,25(OH)2D3.

  • Luciferase assay reagents.

Procedure:

  • Co-transfect the cells with the VDR expression vector, the luciferase reporter plasmid, and the control plasmid.

  • After transfection, treat the cells with:

    • Vehicle (control).

    • 1α,25(OH)2D3 (to measure maximal activation).

    • This compound alone (to measure partial agonist activity).

    • A fixed concentration of 1α,25(OH)2D3 in combination with increasing concentrations of this compound (to measure antagonistic activity).

  • Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of the test compounds to determine IC50 and EC50 values.

Conclusion

This compound is a well-characterized VDR antagonist that exhibits partial agonist activity. Its ability to differentially modulate the VDR's interaction with coactivators and corepressors, and to stabilize a unique receptor conformation, makes it an invaluable tool for studying the intricacies of VDR signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of nuclear receptor biology and therapeutics. Further investigation into the cell-type specific effects of this compound and the structural basis of its unique mode of action will continue to provide valuable insights into the regulation of gene expression by the Vitamin D Receptor.

References

The Pharmacology of ZK159222: A Technical Guide to a Vitamin D Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: ZK159222 is a potent, synthetic antagonist of the Vitamin D Receptor (VDR) with partial agonist characteristics. As a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), its primary mechanism of action involves binding to the VDR and inducing a conformation that prevents the recruitment of essential coactivator proteins. This failure to engage coactivators blocks the transcriptional activation of target genes, effectively antagonizing the genomic effects of the endogenous VDR agonist, 1α,25-(OH)2D3. This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanism, quantitative parameters, and the experimental protocols used for its characterization.

Introduction: The Vitamin D Receptor and this compound

The Vitamin D Receptor is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Its endogenous ligand, 1α,25-(OH)2D3, plays a critical role in calcium homeostasis, bone metabolism, and the regulation of cellular growth, differentiation, and immune function.[1] The genomic actions of 1α,25-(OH)2D3 are mediated by the VDR, which forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins to initiate transcription.[3][4]

This compound, developed by Schering, was one of the first potent VDR antagonists to be characterized.[5] Its unique ability to compete with the natural ligand for VDR binding, without initiating the full transcriptional cascade, makes it an invaluable tool for elucidating the physiological and pathological roles of VDR signaling.

Pharmacodynamics: Mechanism of Action

The antagonistic nature of this compound is not due to a failure to bind VDR or prevent VDR-RXR heterodimerization. In fact, this compound promotes the formation of the VDR-RXR complex on VDREs.[5] However, the ligand-bound VDR adopts a distinct conformation. This compound has been shown to stabilize a third functional VDR conformation, different from that induced by agonists.[5][6]

The critical consequence of this conformational change is the failure to recruit p160 family coactivators , such as Steroid Receptor Coactivator-1 (SRC-1), TIF2, and RAC3.[2] The interaction with these coactivators is a prerequisite for the initiation of gene transcription. By preventing this crucial step, this compound effectively blocks the downstream signaling cascade initiated by 1α,25-(OH)2D3.[5] While primarily an antagonist, this compound also displays weak partial agonist activity, which is observed in the residual reporter gene activity in functional assays.[5][6]

VDR_Signaling_Pathway cluster_agonist Agonist Pathway (1α,25-(OH)2D3) cluster_antagonist Antagonist Pathway (this compound) Agonist 1α,25-(OH)2D3 VDR_A VDR Agonist->VDR_A Binds RXR_A RXR VDR_A->RXR_A Heterodimerizes VDRE_A VDRE RXR_A->VDRE_A Binds DNA Coactivator Coactivators (SRC-1, TIF2, etc.) Transcription Gene Transcription Coactivator->Transcription Activates VDRE_A->Coactivator Recruits Antagonist This compound VDR_B VDR Antagonist->VDR_B Binds RXR_B RXR VDR_B->RXR_B Heterodimerizes VDRE_B VDRE RXR_B->VDRE_B Binds DNA NoCoactivator Coactivator Recruitment Blocked NoTranscription Transcription Inhibited NoCoactivator->NoTranscription VDRE_B->NoCoactivator

Caption: VDR signaling: Agonist vs. This compound antagonist pathway.

Quantitative Pharmacological Data

The activity of this compound has been quantified in various in vitro assays. The data highlights its potency as a competitive antagonist and its partial agonist character.

ParameterValue / ObservationCell Line / SystemReference
VDR-Mediated Transcription IC₅₀: 300 nM (in presence of 1,25-(OH)₂D₃)Not Specified[2]
VDR-RXR-VDRE Complex Affinity Sub-nanomolarIn vitro[2]
Ligand Sensitivity (VDR-RXR formation on VDRE) ~7-fold lower than 1α,25-(OH)₂D₃In vitro[5]
Ligand Sensitivity (Functional Assay) 10 to 100-fold lower than 1α,25-(OH)₂D₃HeLa, COS-7[5]
Antagonistic Concentration A 100-fold higher concentration is required to antagonize 1α,25-(OH)₂D₃HeLa, COS-7[5]
Partial Agonism Activity with 1 µM this compound is similar to 10 nM 1α,25-(OH)₂D₃ + 1 µM this compoundNot Specified[5][6]
ParameterSolvent SystemSolubilityReference
Solubility (In Vitro) DMSO100 mg/mL (195.04 mM)[7]
Solubility (In Vivo Prep 1) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.88 mM)[5][7]
Solubility (In Vivo Prep 2) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.88 mM)[5][7]

Key Experimental Methodologies

Characterization of this compound relies on a suite of in vitro biochemical and cell-based assays designed to probe different steps of the VDR signaling pathway.

experimental_workflow cluster_assays Experimental Assays cluster_protocols Methodology Steps start Start: Characterize This compound Activity assay1 Biochemical Assay: GST Pull-Down start->assay1 assay2 Biochemical Assay: EMSA start->assay2 assay3 Cell-Based Assay: Reporter Gene Assay start->assay3 p1_1 1. Express GST-SRC-1 (bait protein) assay1->p1_1 p2_1 1. Synthesize radiolabeled VDRE probe (DR3-type) assay2->p2_1 p3_1 1. Culture HeLa or HEK-293 cells assay3->p3_1 p1_2 2. In vitro translate radiolabeled VDR (prey) p1_1->p1_2 p1_3 3. Incubate bait, prey, beads +/- ligands (this compound) p1_2->p1_3 p1_4 4. Wash & Elute p1_3->p1_4 p1_5 5. Analyze by SDS-PAGE & Autoradiography p1_4->p1_5 end1 end1 p1_5->end1 Result: Interaction (or lack thereof) p2_2 2. Incubate probe with VDR/RXR proteins p2_1->p2_2 p2_3 3. Add ligands (this compound vs agonist) p2_2->p2_3 p2_4 4. Separate by non-denaturing PAGE p2_3->p2_4 p2_5 5. Visualize bands by autoradiography p2_4->p2_5 end2 end2 p2_5->end2 Result: VDR-RXR-DNA complex formation p3_2 2. Transfect with VDRE-Luciferase & VDR/RXR expression vectors p3_1->p3_2 p3_3 3. Treat with agonist +/- increasing [this compound] p3_2->p3_3 p3_4 4. Lyse cells & measure luciferase activity p3_3->p3_4 p3_5 5. Calculate IC₅₀ and degree of antagonism p3_4->p3_5 end3 end3 p3_5->end3 Result: Functional antagonism (IC₅₀)

Caption: General experimental workflow for characterizing VDR antagonists.
VDR-Coactivator Interaction Assay (GST Pull-Down)

This assay directly tests the ability of this compound to disrupt the ligand-dependent interaction between VDR and its coactivators.

  • Principle: A recombinant "bait" protein, consisting of a coactivator interaction domain (e.g., from SRC-1) fused to Glutathione-S-Transferase (GST), is expressed and immobilized on glutathione-agarose beads.[7][8] A radiolabeled "prey" protein (VDR) is synthesized via in vitro transcription/translation.[9]

  • Protocol Outline:

    • Bait Preparation: Express and purify the GST-SRC-1 fusion protein from E. coli. Immobilize the protein on glutathione-agarose beads.

    • Prey Preparation: Synthesize ³⁵S-methionine labeled VDR protein using a rabbit reticulocyte lysate system.

    • Binding Reaction: Incubate the immobilized GST-SRC-1 with the labeled VDR in a binding buffer. Parallel reactions are set up containing a vehicle (ethanol), a VDR agonist (1α,25-(OH)₂D₃), or this compound.

    • Wash and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted.

    • Analysis: The eluates are resolved by SDS-PAGE, and the presence of labeled VDR is detected by autoradiography. A positive interaction is indicated by a band corresponding to the VDR protein. This compound, unlike the agonist, is expected to fail to promote this interaction.[9]

VDR-RXR Heterodimerization on a VDRE (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to verify that this compound allows the VDR-RXR complex to form and bind to its target DNA sequence.

  • Principle: This technique detects protein-DNA interactions based on the slower migration of a protein-DNA complex compared to a free DNA probe through a non-denaturing polyacrylamide gel.

  • Protocol Outline:

    • Probe Preparation: A double-stranded DNA oligonucleotide containing a VDRE (typically a DR3-type element) is synthesized and end-labeled with ³²P.[3][10]

    • Binding Reaction: Recombinant or in vitro-translated VDR and RXR proteins are incubated with the radiolabeled VDRE probe in a binding buffer.

    • Ligand Treatment: Parallel reactions are performed in the presence of vehicle, 1α,25-(OH)₂D₃, or this compound.

    • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

    • Visualization: The gel is dried and exposed to X-ray film. A "shifted" band, representing the VDR-RXR-VDRE complex, indicates successful binding. The assay demonstrates that both 1α,25-(OH)₂D₃ and this compound can promote the formation of this complex.[5]

Transcriptional Activity (Reporter Gene Assay)

This cell-based assay provides a functional readout of VDR activation or antagonism.

  • Principle: Cells are transiently transfected with two plasmids: a reporter plasmid containing a luciferase gene downstream of a promoter with one or more VDREs, and an expression plasmid for VDR (and often RXR) to ensure a robust response.[4][6] VDR activation leads to luciferase expression, which is quantified by measuring light output after adding a substrate.

  • Protocol Outline:

    • Cell Culture and Transfection: Human cell lines such as HeLa or HEK-293 are cultured and seeded into multi-well plates.[4][6] The cells are then co-transfected with the VDRE-luciferase reporter plasmid and VDR/RXR expression vectors using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

    • Compound Treatment: After allowing for protein expression (typically 24 hours), the cells are treated. For antagonist mode, cells are treated with a fixed, activating concentration of 1α,25-(OH)₂D₃ (e.g., 10 nM) along with a range of concentrations of this compound.[4][11]

    • Cell Lysis and Luciferase Measurement: Following an incubation period (e.g., 16-24 hours), the cells are lysed. The cell lysate is transferred to an opaque plate, and a luciferase substrate is added.

    • Data Analysis: Luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the control Renilla signal. The inhibitory effect of this compound is determined by the reduction in the agonist-induced signal, allowing for the calculation of an IC₅₀ value.[4]

Conclusion

This compound is a well-characterized VDR antagonist whose primary pharmacological action is the disruption of VDR-coactivator interaction. By binding to the receptor and promoting the formation of a transcriptionally inert VDR-RXR-VDRE complex, it effectively competes with and inhibits the action of the natural hormone 1α,25-(OH)₂D₃. The detailed understanding of its mechanism, supported by robust quantitative data from a range of biochemical and cellular assays, establishes this compound as a critical chemical probe for investigating the complex biology of the Vitamin D signaling pathway.

References

An In-depth Technical Guide to the Interaction of ZK159222 with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], the active form of Vitamin D. It functions as a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a vast array of physiological processes, including calcium homeostasis, immune regulation, and cell differentiation and proliferation. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the VDR, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of nuclear receptor modulation and the development of novel therapeutics targeting the VDR signaling pathway.

Introduction to this compound and the Vitamin D Receptor

The Vitamin D Receptor is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. Upon binding its natural ligand, 1α,25(OH)2D3, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of transcriptional coactivators to this complex initiates the transcription of genes involved in a wide range of biological functions.

This compound, a 25-carboxylic ester analog of 1α,25(OH)2D3, has been identified as a potent antagonist of VDR signaling.[1][2] Its chemical structure is designed to compete with the natural ligand for binding to the VDR, thereby inhibiting downstream signaling events. Understanding the precise molecular interactions between this compound and the VDR is critical for elucidating its antagonistic properties and for the rational design of other VDR modulators.

Mechanism of Action

The primary mechanism by which this compound exerts its antagonistic effects is by preventing the ligand-induced interaction between the Vitamin D Receptor and transcriptional coactivators.[1][3] While this compound binds to the VDR, it induces a distinct conformational state in the receptor that is not conducive to the recruitment of coactivator proteins.[2] This inhibition of coactivator binding is a critical step in preventing the initiation of gene transcription.

Interestingly, while this compound blocks the interaction with coactivators, it has been shown, like the natural hormone, to induce the dissociation of corepressor proteins from the VDR.[2] This suggests a nuanced mechanism of action where this compound actively remodels the VDR's protein interaction landscape. Furthermore, this compound is described as having partial agonistic character, indicating that in some contexts, it can weakly activate the VDR.[1][4] This partial agonism is observed in its ability to stabilize the VDR-RXR heterodimer complex on a VDRE, although it requires a significantly higher concentration than 1α,25(OH)2D3 to do so.[1]

Signaling Pathway of VDR Antagonism by this compound

Caption: this compound binds VDR, altering its conformation to inhibit coactivator recruitment.

Quantitative Interaction Data

The interaction of this compound with the VDR and its functional consequences have been quantified in various assays. The following tables summarize the key quantitative data available.

Parameter Value Assay Reference
IC50 300 nMVDR-mediated transcription inhibition[1]
Binding Affinity Sub-nanomolarVDR-RXR-VDRE complex formation[1]
Co-regulator Interaction with VDR in the presence of this compound Assay Reference
SRC-1 (Coactivator) InhibitedGST-pulldown, Supershift[2]
TIF2 (Coactivator) InhibitedNot specified[3]
RAC3 (Coactivator) InhibitedNot specified[3]
DRIP205 (Coactivator) InhibitedNot specified[1]
NCoR (Corepressor) Dissociation InducedNot specified[2]

Experimental Protocols

A variety of in vitro and in vivo assays have been employed to characterize the antagonistic properties of this compound. Detailed methodologies for these key experiments are provided below.

GST-Pulldown Assay for VDR-Coactivator Interaction

This assay is used to assess the ability of this compound to inhibit the interaction between the VDR and its coactivators in vitro.

Principle: A GST-tagged VDR protein is immobilized on glutathione-Sepharose beads. In vitro translated, radioactively labeled coactivator protein is then incubated with the beads in the presence of either the natural ligand (1α,25(OH)2D3) or this compound. The amount of coactivator that "pulls down" with the VDR is quantified by autoradiography.

General Protocol:

  • Expression and Immobilization of GST-VDR:

    • Express GST-fused full-length VDR in E. coli.

    • Lyse the bacteria and incubate the lysate with glutathione-Sepharose 4B beads to immobilize the GST-VDR.

    • Wash the beads to remove unbound proteins.

  • In Vitro Translation of Coactivators:

    • In vitro translate coactivator proteins (e.g., SRC-1) in the presence of [³⁵S]methionine to radioactively label them.

  • Binding Reaction:

    • Incubate the immobilized GST-VDR with the radiolabeled coactivator in a suitable binding buffer.

    • Add 1α,25(OH)2D3 (positive control), this compound, or vehicle (negative control) to the reaction mixtures.

    • Incubate at 4°C with gentle agitation to allow for protein-protein interaction.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound coactivator.

    • Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the radiolabeled coactivator by autoradiography. A reduction in the band intensity in the presence of this compound compared to the 1α,25(OH)2D3-treated sample indicates inhibition of the interaction.

Workflow for GST-Pulldown Assay

G GST-Pulldown Assay Workflow A Express & Purify GST-VDR B Immobilize GST-VDR on Glutathione Beads A->B D Incubate Beads, Coactivator & Ligand (this compound or Control) B->D C In Vitro Translate & Radiolabel Coactivator C->D E Wash to Remove Unbound Proteins D->E F Elute Bound Proteins E->F G SDS-PAGE & Autoradiography F->G H Quantify Inhibition G->H

Caption: Workflow for assessing this compound's effect on VDR-coactivator interaction.

Mammalian Two-Hybrid Assay

This cell-based assay is used to study protein-protein interactions within a cellular context.

Principle: The VDR is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4), and a coactivator is fused to a transcriptional activation domain (AD) (e.g., VP16). These constructs are co-transfected into mammalian cells along with a reporter gene (e.g., luciferase) under the control of a promoter containing the DBD's recognition sites. If the VDR and coactivator interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene. The effect of this compound on this interaction is measured by changes in reporter gene activity.

General Protocol:

  • Plasmid Construction:

    • Clone the VDR ligand-binding domain (LBD) into a vector containing the GAL4-DBD.

    • Clone the coactivator of interest into a vector containing the VP16-AD.

    • Use a reporter plasmid containing multiple GAL4 binding sites upstream of a minimal promoter driving a luciferase gene.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HeLa, COS-7).

    • Co-transfect the cells with the VDR-DBD, coactivator-AD, and reporter plasmids. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.

  • Ligand Treatment:

    • After transfection, treat the cells with 1α,25(OH)2D3 (positive control), this compound, or vehicle for a specified period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate assay reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound compared to the 1α,25(OH)2D3-treated cells indicates that this compound disrupts the VDR-coactivator interaction.

Logical Relationship in Mammalian Two-Hybrid Assay

G Mammalian Two-Hybrid Logic cluster_0 Components cluster_1 Interaction & Outcome VDR_LBD VDR-LBD-GAL4(DBD) Interaction Interaction VDR_LBD->Interaction Coactivator Coactivator-VP16(AD) Coactivator->Interaction Reporter GAL4-Luciferase Reporter Transcription Luciferase Transcription Interaction->Transcription If this compound is absent Light Light Emission Transcription->Light This compound This compound This compound->Interaction Inhibits

Caption: this compound inhibits VDR-coactivator interaction, reducing reporter gene expression.

Limited Protease Digestion Assay

This assay provides information about the conformational changes in the VDR upon ligand binding.

Principle: The binding of a ligand can alter the conformation of a receptor, leading to changes in the accessibility of protease cleavage sites. In the presence of a ligand that induces a stable, compact conformation, the receptor will be more resistant to proteolysis, resulting in a different pattern of protein fragments compared to the unbound or antagonized state.

General Protocol:

  • Protein Preparation:

    • Purify the VDR protein.

  • Ligand Incubation:

    • Incubate the VDR with 1α,25(OH)2D3, this compound, or vehicle at room temperature for a defined period to allow for binding.

  • Protease Digestion:

    • Add a limited amount of a protease (e.g., trypsin, chymotrypsin) to the VDR-ligand mixtures.

    • Allow the digestion to proceed for various time points.

  • Quenching the Reaction:

    • Stop the digestion at each time point by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the digestion products by SDS-PAGE and visualize by Coomassie blue or silver staining. The pattern of protein fragments will be different for the apo-VDR, the agonist-bound VDR, and the this compound-bound VDR, reflecting different receptor conformations.

Conclusion

This compound is a well-characterized antagonist of the Vitamin D Receptor that functions primarily by inducing a receptor conformation that is incompatible with the recruitment of transcriptional coactivators. This leads to the inhibition of VDR-mediated gene transcription. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working on the VDR signaling pathway. Further investigation into the cell- and gene-specific effects of this compound will continue to enhance our understanding of VDR biology and may pave the way for the development of novel therapeutic agents with selective VDR modulatory activity.

References

Methodological & Application

ZK159222: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation. As a 25-carboxylic ester analog of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), this compound competitively binds to the VDR. Its primary mechanism of action involves the inhibition of the ligand-induced interaction between the VDR and transcriptional coactivators, thereby blocking VDR-mediated gene transcription.[1][2] While primarily an antagonist, this compound also exhibits partial agonist characteristics in certain contexts.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate VDR signaling and its downstream effects. The protocols cover the assessment of this compound's antagonistic activity on VDR-mediated transcription, its ability to inhibit cancer cell differentiation, and its anti-inflammatory properties.

Data Presentation

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (VDR-mediated transcription inhibition)300 nM-[2]
Inhibition of HL-60 cell differentiationConcentration-dependentHL-60[2]
Reduction of pro-inflammatory cytokine secretion10 nM and 1 µMHuman preadipocytes[3][4]

Table 2: Experimental Conditions for this compound in Cell Culture

Cell LineApplicationThis compound Concentration(s)Incubation Time(s)Key Agonist/Stimulus
HL-60Inhibition of differentiation100-fold excess to agonistUp to 5 days1α,25(OH)2D3 (e.g., 10 nM)
Human PreadipocytesAnti-inflammatory effects10 nM, 1 µM48h (pre-incubation), 24h (co-treatment)Macrophage-Conditioned Medium (MacCM)
HeLa, COS-7, MCF-7VDR Reporter Gene Assay100-fold excess to agonist (e.g., 1 µM)24-48 hours1α,25(OH)2D3 (e.g., 10 nM)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_RXR_inactive VDR-RXR (inactive) 1a,25(OH)2D3->VDR_RXR_inactive Binds This compound This compound This compound->VDR_RXR_inactive Binds No_Transcription Transcription Blocked VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds VDR_RXR_active->No_Transcription Blocks Coactivator Recruitment Coactivators Coactivators Coactivators->VDR_RXR_active Recruited Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates

Caption: Mechanism of this compound as a VDR antagonist.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HL-60, Preadipocytes, HeLa) Reagent_Prep 2. Prepare this compound & Agonist Solutions Cell_Culture->Reagent_Prep Treatment 3. Treat Cells (Agonist +/- this compound) Reagent_Prep->Treatment Incubation 4. Incubate (Specified duration) Treatment->Incubation Assay 5. Perform Assay Incubation->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis

Caption: General experimental workflow for this compound cell culture assays.

Experimental Protocols

Inhibition of HL-60 Myeloid Leukemia Cell Differentiation

This protocol details the methodology to assess the antagonistic effect of this compound on 1α,25(OH)2D3-induced differentiation of HL-60 cells into monocytes/macrophages.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 1α,25(OH)2D3 (in ethanol)

  • This compound (in ethanol (B145695) or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Nitroblue Tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

  • Treatment:

    • Prepare stock solutions of 1α,25(OH)2D3 and this compound.

    • Treat cells with 10 nM 1α,25(OH)2D3 alone (agonist control).

    • Co-treat cells with 10 nM 1α,25(OH)2D3 and a 100-fold molar excess of this compound (e.g., 1 µM).

    • Include a vehicle control (ethanol or DMSO).

  • Incubation: Incubate the cells for 96 hours (4 days).

  • NBT Reduction Assay (Differentiation Assessment):

    • After incubation, harvest the cells by centrifugation.

    • Resuspend the cell pellet in fresh medium at 1 x 10^6 cells/mL.

    • Prepare an NBT/PMA solution (e.g., 1 mg/mL NBT and 200 ng/mL PMA in culture medium).

    • In a 96-well plate, mix equal volumes of the cell suspension and the NBT/PMA solution.

    • Incubate for 30-60 minutes at 37°C.

    • Observe the cells under a microscope. Differentiated cells will contain dark blue formazan (B1609692) deposits.

    • Count the percentage of NBT-positive cells (at least 200 cells per condition).

VDR Antagonist Reporter Gene Assay

This protocol describes how to quantify the antagonistic activity of this compound on VDR-mediated gene transcription using a luciferase reporter assay in a suitable cell line (e.g., HeLa, COS-7, or MCF-7).

Materials:

  • HeLa, COS-7, or MCF-7 cells

  • DMEM or appropriate culture medium

  • FBS

  • Penicillin-Streptomycin

  • VDR expression vector (e.g., pCMV-VDR)

  • Vitamin D Response Element (VDRE)-driven luciferase reporter vector (e.g., pVDRE-Luc)

  • A control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • 1α,25(OH)2D3 (in ethanol)

  • This compound (in ethanol or DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing the treatments.

    • Treat cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) to induce reporter gene expression.

    • Co-treat cells with 10 nM 1α,25(OH)2D3 and varying concentrations of this compound (e.g., 1 nM to 10 µM) to determine the IC50.

    • Include a vehicle control and an agonist-only control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Calculate the percentage of inhibition of VDR activity by this compound at each concentration relative to the agonist-only control.

VDR-Coactivator Interaction Assay (Mammalian Two-Hybrid)

This protocol outlines a mammalian two-hybrid assay to demonstrate that this compound inhibits the interaction between VDR and a transcriptional coactivator (e.g., SRC-1 or DRIP205).

Materials:

  • Mammalian cell line (e.g., COS-7)

  • Appropriate cell culture medium, FBS, and antibiotics

  • Expression vector for GAL4 DNA-binding domain fused to the VDR ligand-binding domain (pM-VDR-LBD)

  • Expression vector for the VP16 activation domain fused to the coactivator interaction domain (pVP16-Coactivator)

  • GAL4-responsive luciferase reporter vector (e.g., pG5-Luc)

  • Control vector for transfection normalization (e.g., pRL-TK)

  • Transfection reagent

  • 1α,25(OH)2D3 (in ethanol)

  • This compound (in ethanol or DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate to achieve 70-80% confluency for transfection.

  • Transfection: Co-transfect cells with pM-VDR-LBD, pVP16-Coactivator, pG5-Luc, and pRL-TK using a suitable transfection reagent.

  • Treatment:

    • 24 hours after transfection, treat the cells with 10 nM 1α,25(OH)2D3 to induce the VDR-coactivator interaction.

    • Co-treat with 10 nM 1α,25(OH)2D3 and a 100-fold molar excess of this compound (e.g., 1 µM).

    • Include vehicle and agonist-only controls.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Perform a dual-luciferase assay as described in the reporter gene assay protocol. A significant decrease in luciferase activity in the co-treated sample compared to the agonist-only sample indicates that this compound inhibits the VDR-coactivator interaction.

Anti-Inflammatory Assay in Human Preadipocytes

This protocol details the investigation of the anti-inflammatory effects of this compound in human preadipocytes stimulated with macrophage-conditioned medium.

Materials:

  • Human preadipocytes

  • Preadipocyte growth medium

  • Macrophage-Conditioned Medium (MacCM) - prepared by culturing macrophages (e.g., from THP-1 cells) and collecting the supernatant.

  • This compound (in DMSO)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1)

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Culture: Culture human preadipocytes in preadipocyte growth medium until confluent.

  • Pre-incubation: Pre-incubate the confluent preadipocytes with this compound (10 nM and 1 µM) in fresh growth medium for 48 hours.

  • Stimulation:

    • After pre-incubation, replace the medium with fresh medium containing 25% MacCM to induce an inflammatory response.

    • Include treatment groups with 25% MacCM plus this compound (10 nM and 1 µM).

    • Include a control group with 25% regular medium and a MacCM-only group.

  • Incubation: Incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis by ELISA.

    • Harvest the cells for RNA extraction and subsequent qPCR analysis of pro-inflammatory gene expression.

  • Analysis:

    • Perform ELISA on the supernatants to quantify the secretion of cytokines like IL-6, IL-8, and MCP-1.

    • Perform qPCR to measure the relative mRNA expression of the corresponding cytokine genes.

    • Compare the levels of cytokines and their mRNA in this compound-treated groups to the MacCM-only group to determine the anti-inflammatory effect.

Conclusion

This compound serves as a valuable research tool for elucidating the complex roles of the Vitamin D Receptor in various cellular processes. The protocols provided herein offer a framework for investigating its antagonistic and anti-inflammatory properties in cell culture models. Researchers can adapt these methodologies to suit their specific experimental needs and cell systems to further explore the therapeutic potential of VDR modulation.

References

Application Notes and Protocols for In Vivo Studies with ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), derived as a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), the active form of Vitamin D.[1][2] While primarily an antagonist, it also exhibits some partial agonist characteristics.[1][3] Its primary mechanism involves preventing the ligand-induced interaction between the VDR and its coactivators, thereby inhibiting the transcription of target genes.[4] These application notes provide detailed protocols for the preparation and formulation of this compound for use in in vivo research settings.

Physicochemical Properties

Proper handling and storage are critical for maintaining the stability and activity of this compound. Below is a summary of its key properties.

PropertyValueCitations
Molecular Formula C₃₂H₄₈O₅[2][3][5]
Molecular Weight 512.72 g/mol [2][3][5]
CAS Number 156965-15-0[1][3]
Appearance White to off-white solid[1][6]
Storage (Solid) 4°C, protect from light, stored under nitrogen[1][3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[1][7]

Mechanism of Action: VDR Antagonism

This compound functions by binding to the VDR and stabilizing it in a conformation that prevents the recruitment of essential coactivator proteins, such as those in the p160 family (e.g., SRC1, SRC2, SCR3).[4][5][8] In the canonical pathway, the binding of an agonist like 1α,25-(OH)2D3 causes a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on DNA and recruits coactivators to initiate gene transcription. This compound competitively binds to the VDR, but the resulting conformation is unable to effectively interact with these coactivators, thus blocking transcription.[4] The compound does show some weak agonistic activity, as it can still promote the formation of the VDR-RXR heterodimer on a VDRE, but this requires significantly higher concentrations than the natural hormone.[1][2][3]

VDR_Signaling_Pathway cluster_agonist Agonist Pathway (e.g., 1α,25-(OH)2D3) cluster_antagonist Antagonist Pathway (this compound) Agonist 1α,25-(OH)2D3 VDR_Ag VDR Agonist->VDR_Ag Binds RXR_Ag RXR VDR_Ag->RXR_Ag Heterodimerizes VDRE_Ag VDRE VDR_Ag->VDRE_Ag Binds DNA RXR_Ag->VDRE_Ag Binds DNA Coactivators_Ag Coactivators (e.g., SRC1) Transcription_Ag Gene Transcription Coactivators_Ag->Transcription_Ag Initiates VDRE_Ag->Coactivators_Ag Recruits Antagonist This compound VDR_An VDR (Antagonistic Conformation) Antagonist->VDR_An Binds RXR_An RXR VDR_An->RXR_An Heterodimerizes VDRE_An VDRE VDR_An->VDRE_An Binds DNA RXR_An->VDRE_An Binds DNA Coactivators_An Coactivators Transcription_An Transcription Blocked Coactivators_An->Transcription_An VDRE_An->Coactivators_An Interaction Blocked

Figure 1. this compound blocks VDR signaling by preventing coactivator recruitment.

Solubility Data

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The use of organic solvents and/or vehicle formulations is necessary for both in vitro and in vivo applications.

Solvent/VehicleSolubilityNotesCitations
DMSO 100 mg/mL (195.04 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.[1][3]
Chloroform Slightly soluble-[5]
Methanol Slightly soluble-[5]
In Vivo Formulation 1 ≥ 2.5 mg/mL (4.88 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][3]
In Vivo Formulation 2 ≥ 2.5 mg/mL (4.88 mM)10% DMSO, 90% Corn Oil[1][3]

Protocols for In Vivo Formulation

The following protocols describe the preparation of this compound for administration in animal studies. It is recommended to prepare solutions fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for routes of administration where an aqueous-based vehicle is preferred (e.g., intravenous, intraperitoneal, subcutaneous).

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide), sterile

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Add solvents sequentially. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

  • For a 1 mL final volume:

    • Start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80. Mix thoroughly.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.[1]

  • The final concentration of this compound in this example is 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dose.

Protocol 2: Oil-Based Vehicle

This formulation is typically used for subcutaneous or intramuscular administration, which can allow for slower release of the compound.

Materials:

  • This compound powder

  • DMSO, sterile

  • Corn Oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Add solvents sequentially. The final composition should be 10% DMSO and 90% Corn Oil .[1][3]

  • For a 1 mL final volume:

    • Start with 900 µL of sterile corn oil in a sterile tube.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Vortex or mix thoroughly until the solution is clear and homogenous.

  • The final concentration of this compound in this example is 2.5 mg/mL.

General Experimental Workflow

The preparation of this compound for an in vivo experiment follows a logical sequence from weighing the compound to administering the final formulated dose to the animal.

experimental_workflow compound This compound Powder weigh 1. Weigh Compound compound->weigh dissolve 2. Prepare DMSO Stock Solution weigh->dissolve formulate 4. Mix Stock with Vehicle (Sequential Addition) dissolve->formulate vehicle 3. Prepare Vehicle (e.g., PEG300, Tween-80, Saline) vehicle->formulate dose_calc 5. Calculate Dosing Volume (Based on animal weight and target mg/kg) formulate->dose_calc administer 6. Administer to Animal (e.g., IP, SC, IV) dose_calc->administer

Figure 2. Standard workflow for preparing this compound for in vivo administration.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D. It functions as a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of a wide array of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune modulation. This compound exhibits a partial agonist character, the extent of which can be cell-type and gene-promoter dependent. Its primary mechanism of antagonism is the inhibition of the ligand-induced interaction between the VDR and transcriptional coactivators. These notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.

Mechanism of Action

This compound binds to the VDR, but this binding does not induce the conformational change necessary for the recruitment of coactivator proteins, such as those of the p160/steroid receptor coactivator (SRC) family. By preventing coactivator binding, this compound effectively blocks the transcriptional activation of VDR target genes that is normally initiated by calcitriol.

cluster_0 VDR Activation (Agonist) cluster_1 VDR Inhibition (Antagonist) Calcitriol 1α,25-(OH)₂D₃ (Agonist) VDR_RXR_inactive VDR/RXR Heterodimer Calcitriol->VDR_RXR_inactive Binds VDR_RXR_active Active VDR/RXR Complex VDR_RXR_inactive->VDR_RXR_active Conformational Change Coactivators Coactivators (e.g., SRC-1) VDR_RXR_active->Coactivators Recruits VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binds Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription VDRE->Gene_Transcription This compound This compound (Antagonist) VDR_RXR_inactive2 VDR/RXR Heterodimer This compound->VDR_RXR_inactive2 Binds VDR_RXR_inhibited Inhibited VDR/RXR Complex VDR_RXR_inactive2->VDR_RXR_inhibited Coactivators2 Coactivators VDR_RXR_inhibited->Coactivators2 Blocks Recruitment No_Transcription No Target Gene Transcription VDR_RXR_inhibited->No_Transcription

Figure 1: Mechanism of VDR activation and inhibition.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table provides a summary of concentrations reported in the literature for various applications. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Assay TypeCell LineAgonist (Concentration)This compound ConcentrationEffectReference
VDR-Mediated Transcription -1,25-(OH)₂D₃IC₅₀: 300 nMInhibition of transcription[1]
Reporter Gene Assay HEK293T10 nM 1α,25-(OH)₂D₃1 µMInhibition of reporter activity[2]
Cytokine Secretion PreadipocytesMacrophage-conditioned medium0.01 - 1 µMDecreased secretion of IL-1β, IL-6, IL-8, CCL2, and RANTES
Cell Differentiation HL-601α,25-(OH)₂D₃-Inhibition of differentiation
VDR Competition Binding --IC₅₀: 2.9 ± 0.1 μMDisplacement of fluorescent ligand[3]

Experimental Protocols

VDR Reporter Gene Assay

This assay measures the ability of this compound to antagonize the transcriptional activation of a reporter gene driven by a VDR-responsive promoter.

start Seed HEK293T cells in 96-well plate transfect Transfect with VDR expression vector and VDRE-luciferase reporter vector start->transfect treat Treat cells with 1α,25-(OH)₂D₃ (agonist) and varying concentrations of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine IC₅₀ of this compound measure->analyze

Figure 2: VDR Reporter Gene Assay Workflow.

Materials:

  • HEK293T cells

  • VDR expression vector

  • VDRE-luciferase reporter vector (e.g., containing a promoter with multiple Vitamin D Response Elements upstream of the luciferase gene)

  • Transfection reagent

  • 1α,25-(OH)₂D₃ (calcitriol)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of 1α,25-(OH)₂D₃ (e.g., 10 nM) and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include appropriate controls (vehicle control, agonist alone).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and calculate the IC₅₀ value.

Coactivator Interaction Assay (GST Pull-Down)

This assay is used to directly assess the ability of this compound to inhibit the interaction between VDR and a coactivator protein.

start Express and purify GST-tagged VDR and in vitro translate radiolabeled coactivator (e.g., SRC-1) bind_gst Immobilize GST-VDR on Glutathione-Sepharose beads start->bind_gst incubate Incubate beads with radiolabeled coactivator in the presence of 1α,25-(OH)₂D₃ and/or this compound bind_gst->incubate wash Wash beads to remove unbound proteins incubate->wash elute Elute bound proteins wash->elute sds_page Resolve proteins by SDS-PAGE elute->sds_page autorad Detect radiolabeled coactivator by autoradiography sds_page->autorad

Figure 3: GST Pull-Down Assay Workflow.

Materials:

  • GST-VDR fusion protein expression vector

  • Coactivator (e.g., SRC-1) expression vector for in vitro translation

  • E. coli expression system (e.g., BL21 strain)

  • In vitro transcription/translation kit (with ³⁵S-methionine)

  • Glutathione-Sepharose beads

  • 1α,25-(OH)₂D₃ (calcitriol)

  • This compound

  • Binding and wash buffers

  • SDS-PAGE reagents

  • Autoradiography film or phosphorimager

Protocol:

  • Protein Expression and Purification: Express and purify the GST-VDR fusion protein from E. coli. In parallel, synthesize the ³⁵S-labeled coactivator protein using an in vitro transcription/translation system.

  • Immobilization: Incubate the purified GST-VDR with Glutathione-Sepharose beads to immobilize the fusion protein.

  • Binding Reaction: Incubate the GST-VDR-bound beads with the ³⁵S-labeled coactivator in a binding buffer. Add 1α,25-(OH)₂D₃ to induce the interaction and varying concentrations of this compound to test for inhibition.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and resolve them by SDS-PAGE.

  • Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled coactivator that has bound to the GST-VDR. A decrease in the band intensity in the presence of this compound indicates inhibition of the VDR-coactivator interaction.

HL-60 Cell Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of HL-60 promyelocytic leukemia cells into monocytes/macrophages, a process induced by VDR agonists.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with fetal bovine serum (FBS)

  • 1α,25-(OH)₂D₃ (calcitriol)

  • This compound

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Microscope

Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with FBS.

  • Treatment: Seed the cells at a low density and treat them with a differentiation-inducing concentration of 1α,25-(OH)₂D₃ (e.g., 100 nM) in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 3-5 days.

  • NBT Reduction Assay: To assess differentiation, perform an NBT reduction assay. Incubate the cells with NBT and PMA. Differentiated cells will produce superoxide (B77818) radicals that reduce the yellow, soluble NBT to a dark blue, insoluble formazan (B1609692).

  • Quantification: Count the percentage of NBT-positive cells (containing blue-black formazan deposits) under a microscope. A decrease in the percentage of NBT-positive cells in the presence of this compound indicates inhibition of differentiation.

Safety and Handling

This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes: ZK159222 in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), the active form of Vitamin D. It functions as a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in regulating the immune system.[1][2] Immune cells, including T cells, B cells, macrophages, and dendritic cells, express the VDR, making them direct targets for Vitamin D signaling.[3] This signaling pathway is crucial for modulating immune responses; its activation typically inhibits T cell proliferation and the production of pro-inflammatory cytokines such as IFN-γ and IL-2, while promoting anti-inflammatory cytokines like IL-10.[3][4][5][6] this compound, by blocking this pathway, serves as a valuable chemical probe for elucidating the role of VDR in immune cell function and as a potential modulator of inflammatory processes.

Physicochemical Properties

PropertyValueReference
CAS Number 156965-15-0[7]
Molecular Formula C32H48O5[7]
Molecular Weight 512.72 g/mol [7]
Primary Target Vitamin D Receptor (VDR)[7]
Pathway Vitamin D Related / Nuclear Receptor[7]

Mechanism of Action

The biological activity of the natural VDR ligand, 1α,25-(OH)2D3, is mediated by its binding to the VDR. This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This is followed by the recruitment of coactivator proteins (e.g., SRC-1, TIF2), which initiates gene transcription.

This compound functions as a competitive antagonist.[2] While it binds to the VDR and can facilitate the VDR-RXR complex formation, it fails to induce the necessary conformational change for the recruitment of coactivator proteins.[2][8] By occupying the ligand-binding pocket without triggering the downstream transcriptional machinery, this compound effectively blocks the action of the endogenous agonist, 1α,25-(OH)2D3.[1][2] Notably, this compound also exhibits some partial agonistic characteristics in certain contexts.[1][7]

cluster_agonist Agonist Action (1α,25-(OH)2D3) cluster_antagonist Antagonist Action (this compound) Agonist 1α,25-(OH)2D3 VDR_Ag VDR Agonist->VDR_Ag Binds RXR_Ag RXR VDR_Ag->RXR_Ag Heterodimerizes VDRE_Ag VDRE RXR_Ag->VDRE_Ag Binds Coactivators Coactivators (SRC-1, TIF2) Gene_Ag Target Gene Transcription Coactivators->Gene_Ag Initiates VDRE_Ag->Coactivators Recruits Antagonist This compound VDR_Ant VDR Antagonist->VDR_Ant Competitively Binds RXR_Ant RXR VDR_Ant->RXR_Ant Heterodimerizes VDRE_Ant VDRE RXR_Ant->VDRE_Ant Binds Coactivators_Blocked Coactivators Gene_Ant Transcription Blocked VDRE_Ant->Coactivators_Blocked Recruitment Blocked

Caption: Mechanism of VDR antagonism by this compound.

Application in Anti-inflammatory Research

This compound has demonstrated anti-inflammatory properties, making it a useful tool for studying inflammation pathways. In a study using human adipocytes, this compound was shown to significantly reduce the secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[9]

Quantitative Data on Cytokine Inhibition
CompoundConcentrationCytokine Measured% Reductionp-valueCell Type
This compound 10⁻⁶ MIL-654%< 0.001Human Adipocytes
1,25(OH)2D310⁻⁸ MIL-636%-Human Adipocytes
1,25(OH)2D3-MCP-147%= 0.001Human Adipocytes
Data sourced from Ding C, et al. (2016).[9]

The anti-inflammatory effect of this compound is attributed to its ability to inhibit the NF-κB signaling pathway.[9] The study indicated that this compound treatment leads to the upregulation of IκBα, an inhibitor of NF-κB, and a reduction in the phosphorylation of the p65 subunit of NF-κB.[9] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

This compound This compound VDR VDR This compound->VDR Binds to IKBa IκBα Expression VDR->IKBa Upregulates p65 p65 Phosphorylation VDR->p65 Reduces NFkB NF-κB Nuclear Translocation IKBa->NFkB Inhibits p65->NFkB Promotes Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) NFkB->Cytokines Induces Transcription of

Caption: Proposed anti-inflammatory signaling of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

Proper solubilization is critical for experimental success. This compound is soluble in organic solvents like DMSO and can be prepared in various vehicles for in vitro and in vivo use.[1][7] Prepare fresh working solutions for in vivo experiments on the day of use.[1]

ApplicationProtocol / Solvent SystemMax Solubility
In Vitro Stock 100% DMSO100 mg/mL (195.04 mM)
In Vivo Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.88 mM)
In Vivo Vehicle 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.88 mM)
Data sourced from MedchemExpress.[1][7]

Procedure for In Vivo Vehicle 1 (1 mL total volume):

  • Start with 100 μL of a 25 mg/mL DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until the solution is clear.

  • Add 450 μL of saline to reach the final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: In Vitro Analysis of Cytokine Inhibition

This generalized protocol can be adapted for various immune cells (e.g., THP-1 monocytes, primary macrophages, or co-culture systems) to assess the anti-inflammatory effects of this compound.

cluster_workflow Experimental Workflow A 1. Cell Culture Plate immune cells (e.g., THP-1) at desired density. B 2. Stimulation (Optional) Add pro-inflammatory stimulus (e.g., LPS, 10 ng/mL). A->B C 3. Treatment Add this compound (e.g., 1µM), vehicle control (DMSO), or positive control (1α,25-(OH)2D3). B->C D 4. Incubation Incubate for 20-24 hours at 37°C, 5% CO2. C->D E 5. Sample Collection Centrifuge plate to pellet cells. Collect cell-free supernatant. D->E F 6. Analysis Measure cytokine levels in supernatant using ELISA. E->F

References

Application Notes and Protocols: Investigating the Effects of ZK159222 on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of ZK159222, a Vitamin D Receptor (VDR) antagonist, on cancer cells. Due to limited direct experimental data on this compound in the public domain, this document leverages findings from studies on other VDR antagonists, such as MeTC7, as a representative model to outline plausible experimental outcomes and protocols.

This compound is an analog of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) and acts as a potent antagonist of the Vitamin D Receptor (VDR).[1] Its mechanism of action involves preventing the ligand-induced interaction of the VDR with coactivators.[1] The VDR is a nuclear receptor that plays a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis.[2] In some cancers, VDR is overexpressed and its signaling can promote cancer cell growth, making VDR antagonists a potential therapeutic strategy.[3][4]

Data Presentation

The following tables summarize expected quantitative data from key experiments based on studies of VDR antagonists in various cancer cell lines.

Table 1: Effect of VDR Antagonist on Cancer Cell Viability (MTT Assay)

Cancer Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Viability Reduction (relative to control)
Ovarian Cancer (e.g., OVCAR-3, SKOV-3)VDR Antagonist (e.g., MeTC7)1 - 10048Dose-dependent decrease
Neuroblastoma (e.g., LAN-5, BE(2)C)VDR Antagonist (e.g., MeTC7)1 - 10048Dose-dependent decrease
Pancreatic Cancer (e.g., PANC-1, BXPC-3)VDR Antagonist (e.g., MeTC7)1 - 10048Dose-dependent decrease

Data is representative and based on the effects of the VDR antagonist MeTC7 as a proxy for this compound.[4]

Table 2: Effect of VDR Antagonist on Apoptosis (Annexin V/PI Staining)

Cancer Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V positive)
Breast Cancer (e.g., MCF-7)VDR Antagonist1048Expected increase
Colon Cancer (e.g., HCT116)VDR Antagonist1048Expected increase

Expected outcomes are based on the general role of VDR in apoptosis.[2][5]

Table 3: Effect of VDR Antagonist on Cell Cycle Distribution (Propidium Iodide Staining)

Cancer Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Prostate Cancer (e.g., LNCaP)VDR Antagonist1024Expected decreaseExpected increaseNo significant change
Leukemia (e.g., HL-60)VDR Antagonist1024Expected decreaseExpected increaseNo significant change

Expected outcomes are inferred from the known role of VDR agonists in inducing G1/G0 arrest.[6] Antagonism would likely reverse this effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells upon treatment with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cancer cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in VDR signaling pathways.

Materials:

  • Cancer cell lines of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-VDR, anti-MYCN, anti-RXRα, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells and treat with this compound as described for other assays.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle lysis Cell Lysis treatment->lysis data_analysis Analyze & Interpret Results viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot lysis->western_blot western_blot->data_analysis

Caption: Experimental workflow for studying this compound's effects.

VDR_Antagonist_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound VDR VDR This compound->VDR Antagonizes VDR_RXR VDR-RXRα Heterodimer VDR->VDR_RXR RXR RXRα RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binding Blocked Gene_Transcription Gene Transcription VDRE->Gene_Transcription Inhibition p21_p27 p21, p27 Gene_Transcription->p21_p27 Downregulation MYCN MYCN Gene_Transcription->MYCN Downregulation Cell_Cycle_Arrest G1/G0 Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Inhibition of Arrest Proliferation Cell Proliferation MYCN->Proliferation Inhibition

Caption: Postulated signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols: Investigating the Role of VDR in Osteoblast Differentiation using ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis and bone metabolism.[1] As a 25-carboxylic ester analog of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the active form of Vitamin D, this compound competitively inhibits the binding of the endogenous ligand to VDR.[1] The mechanism of its antagonistic action involves preventing the ligand-induced interaction of the VDR with coactivators, which is essential for the transcription of target genes.[1] Notably, this compound also exhibits partial agonist characteristics, which should be considered during experimental design.[1]

The VDR is expressed in osteoblasts, the bone-forming cells, and plays a complex role in their differentiation and function.[2] Activation of VDR by 1α,25(OH)2D3 can influence the expression of key osteogenic markers such as alkaline phosphatase (ALPL), osteocalcin (B1147995) (BGLAP), and osteopontin (B1167477) (SPP1), and it is known to stimulate the mineralization of the extracellular matrix by human osteoblasts in vitro.[2] Given this context, VDR antagonists like this compound are valuable tools for elucidating the precise role of VDR signaling in osteoblast differentiation and bone formation.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in osteoblast differentiation assays.

Data Presentation

As no specific quantitative data for this compound in osteoblast differentiation assays are publicly available, the following tables present hypothetical data to illustrate the expected outcomes when using a VDR antagonist. These tables are for demonstrative purposes and should be adapted based on experimental results.

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity in Differentiating Osteoblasts

Treatment GroupConcentrationMean ALP Activity (U/mg protein) ± SDFold Change vs. Control
Vehicle Control-150.2 ± 12.51.0
1α,25(OH)2D310 nM285.7 ± 20.11.9
This compound100 nM145.3 ± 11.80.97
This compound1 µM130.1 ± 9.90.87
1α,25(OH)2D3 + this compound10 nM + 1 µM165.4 ± 15.31.1

Table 2: Effect of this compound on Matrix Mineralization (Alizarin Red S Staining)

Treatment GroupConcentrationAbsorbance at 562 nm (OD) ± SD% Mineralization vs. Control
Vehicle Control-0.85 ± 0.07100%
1α,25(OH)2D310 nM1.52 ± 0.11179%
This compound100 nM0.81 ± 0.0695%
This compound1 µM0.73 ± 0.0586%
1α,25(OH)2D3 + this compound10 nM + 1 µM0.92 ± 0.08108%

Table 3: Effect of this compound on Osteogenic Gene Expression (RT-qPCR)

Treatment GroupConcentrationRUNX2 (Fold Change)OPN (Fold Change)OCN (Fold Change)
Vehicle Control-1.0 ± 0.11.0 ± 0.11.0 ± 0.2
1α,25(OH)2D310 nM1.2 ± 0.23.5 ± 0.44.2 ± 0.5
This compound1 µM0.9 ± 0.10.8 ± 0.10.7 ± 0.1
1α,25(OH)2D3 + this compound10 nM + 1 µM1.1 ± 0.11.5 ± 0.21.8 ± 0.3

Signaling Pathways and Experimental Workflows

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1a,25(OH)2D3 VDR_inactive VDR 1a,25(OH)2D3->VDR_inactive Binds This compound This compound This compound->VDR_inactive Competitively Binds Coactivators Coactivators This compound->Coactivators Prevents Recruitment VDR_active VDR-RXR Heterodimer VDR_inactive->VDR_active Translocates & Heterodimerizes with RXR Inhibition Inhibition of Transcription VDR_inactive->Inhibition VDRE VDRE VDR_active->VDRE Binds Transcription Gene Transcription (e.g., OPN, OCN) VDRE->Transcription Initiates Coactivators->VDR_active

VDR signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment with this compound cluster_assays Assessment of Osteoblast Differentiation start Seed Osteoprogenitor Cells (e.g., MC3T3-E1, Primary MSCs) culture Culture to Confluence start->culture induce Induce Osteogenic Differentiation (Ascorbic Acid, β-Glycerophosphate) culture->induce treat Treat with this compound and/or 1α,25(OH)2D3 (at various concentrations and time points) induce->treat alp_assay Alkaline Phosphatase (ALP) Activity Assay & Staining (Early Marker, Day 7-14) treat->alp_assay mineralization_assay Alizarin Red S Staining (Late Marker, Day 14-21) treat->mineralization_assay gene_expression RT-qPCR for Osteogenic Markers (RUNX2, OPN, OCN) (Time course: Day 3, 7, 14, 21) treat->gene_expression

Experimental workflow for assessing the effect of this compound.

Experimental Protocols

1. Cell Culture and Osteogenic Differentiation

  • Cell Lines:

    • Mouse pre-osteoblastic cell line (MC3T3-E1)

    • Human fetal osteoblastic cell line (hFOB 1.19)

    • Primary mesenchymal stem cells (MSCs) from bone marrow or adipose tissue.

  • Growth Medium:

    • For MC3T3-E1: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For hFOB 1.19: DMEM/F-12 supplemented with 10% FBS and 0.3 mg/mL G418.

    • For MSCs: α-MEM or DMEM-low glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Osteogenic Differentiation Medium (ODM):

    • Growth medium supplemented with:

      • 50 µg/mL Ascorbic Acid

      • 10 mM β-Glycerophosphate

      • (Optional) 100 nM Dexamethasone

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., 6-well, 12-well, or 24-well plates) at a density that allows them to reach confluence.

    • Culture in growth medium until 80-90% confluent.

    • Aspirate the growth medium and replace it with ODM. This is considered Day 0 of differentiation.

    • Change the medium every 2-3 days.

2. Treatment with this compound

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

    • Prepare a stock solution of 1α,25(OH)2D3 (e.g., 1 mM in ethanol). Store at -20°C.

    • On the day of the experiment, dilute the stock solutions in the appropriate culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed 0.1%.

  • Treatment Protocol:

    • Add this compound to the ODM at a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration.

    • To confirm the antagonistic effect, co-treat cells with a fixed concentration of 1α,25(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound.

    • Include appropriate controls: Vehicle control (e.g., DMSO or ethanol), 1α,25(OH)2D3 alone, and this compound alone.

    • Continue the treatment for the desired duration of the differentiation assay, replenishing the compounds with each medium change.

3. Alkaline Phosphatase (ALP) Activity Assay and Staining (Early Osteoblast Marker)

  • Time Point: Day 7-14 of differentiation.

  • ALP Staining:

    • Wash cell monolayers twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash twice with deionized water.

    • Incubate with an ALP staining solution (e.g., using a NBT/BCIP substrate) in the dark at room temperature for 15-60 minutes, or until a purple color develops.

    • Stop the reaction by washing with deionized water.

    • Visualize and capture images using a microscope.

  • ALP Activity Assay (Quantitative):

    • Wash cell monolayers twice with PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Use a commercial p-nitrophenyl phosphate (B84403) (pNPP) liquid substrate-based assay kit according to the manufacturer's instructions.

    • Measure the absorbance at 405 nm.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.

    • Express ALP activity as units per milligram of total protein.

4. Alizarin Red S Staining for Mineralization (Late Osteoblast Marker)

  • Time Point: Day 14-21 of differentiation.

  • Procedure:

    • Wash cell monolayers twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visualize and capture images of the red-orange calcium deposits.

  • Quantification:

    • After imaging, add 10% cetylpyridinium (B1207926) chloride to each well to destain and solubilize the calcium-bound Alizarin Red S.

    • Incubate for 15-30 minutes with gentle shaking.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

5. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

  • Time Points: A time-course analysis is recommended (e.g., Day 3, 7, 14, and 21).

  • Target Genes:

    • Early Markers: Runt-related transcription factor 2 (RUNX2), Osterix (Sp7), Collagen type I alpha 1 (COL1A1).

    • Late Markers: Osteopontin (OPN), Osteocalcin (OCN).

    • Housekeeping Genes: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Beta-actin (ACTB).

  • Procedure:

    • Wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • Perform RT-qPCR using a SYBR Green-based master mix and gene-specific primers.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.

Conclusion

This compound, as a potent VDR antagonist, represents a critical tool for dissecting the intricate role of Vitamin D signaling in osteoblast differentiation. The protocols outlined in these application notes provide a robust framework for investigating the effects of VDR inhibition on key osteogenic processes. Researchers are encouraged to optimize the described assays, particularly the concentration and timing of this compound application, for their specific cell models and experimental questions. Such studies will contribute to a deeper understanding of bone biology and may inform the development of novel therapeutic strategies for bone-related disorders.

References

Application Notes and Protocols for Studying Inflammation with ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression involved in calcium homeostasis, cellular growth, and the immune response.[1][2] While initially investigated in the context of vitamin D metabolism, recent evidence highlights the anti-inflammatory properties of this compound, making it a valuable tool for inflammation research.[1]

Clarification of Mechanism: It is important to note that this compound is a Vitamin D Receptor (VDR) antagonist , not a progesterone (B1679170) receptor antagonist. Its anti-inflammatory effects are mediated through its interaction with the VDR signaling pathway. The antagonistic action of this compound is attributed to its ability to bind to the VDR and prevent the ligand-induced interaction with coactivators necessary for gene transcription.[2]

These application notes provide detailed protocols for utilizing this compound to study inflammation in both in vitro and in vivo models.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways downstream of inflammatory stimuli. Studies in human adipocytes have demonstrated that this compound can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

The proposed mechanism involves:

  • Inhibition of NF-κB Signaling: this compound treatment leads to the upregulation of IκBα expression. IκBα is an inhibitory protein that sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

  • Inhibition of MAPK Signaling: this compound has been shown to inhibit the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory cascade that leads to the production of cytokines and chemokines.[1]

By inhibiting these central inflammatory pathways, this compound effectively reduces the production and release of key pro-inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK p38 MAPK p38 MAPK Receptor->p38 MAPK IκBα IκBα IKK->IκBα Inhibits NF-κB (p65) NF-κB (p65) IKK->NF-κB (p65) Activates Gene Transcription Pro-inflammatory Gene Transcription p38 MAPK->Gene Transcription Promotes IκBα->NF-κB (p65) Sequesters NF-κB (p65)_n NF-κB (p65) NF-κB (p65)->NF-κB (p65)_n Translocation This compound This compound VDR VDR This compound->VDR VDR->p38 MAPK Inhibits Phosphorylation VDR->IκBα Upregulates Expression NF-κB (p65)_n->Gene Transcription Initiates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation: In Vitro Anti-Inflammatory Effects

The following tables summarize the quantitative data on the effect of this compound on the secretion of pro-inflammatory cytokines and chemokines from human adipocytes stimulated with macrophage-conditioned medium (a pro-inflammatory stimulus).[1]

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentConcentrationIL-6 Release (% of Control)IL-8 Release (% of Control)
Control (Stimulated)-100%100%
This compound 10-8 M ~53% ~69%
This compound 10-6 M ~46% ~69%

Table 2: Effect of this compound on Pro-inflammatory Chemokine Secretion

TreatmentConcentrationMCP-1 Release (% of Control)RANTES Release (% of Control)
Control (Stimulated)-100%100%
This compound 10-8 M ~53% ~15%
This compound 10-6 M ~46% ~9%

Data are adapted from Ding C, et al. (2016) and represent the approximate percentage of cytokine/chemokine release compared to the stimulated control group. All reductions were statistically significant (p < 0.01 or p < 0.001).[1]

Experimental Protocols

Protocol 1: In Vitro Analysis of Anti-Inflammatory Effects of this compound

This protocol is based on the methodology used to assess the anti-inflammatory properties of this compound in human adipocytes and can be adapted for other relevant cell types such as macrophages (e.g., THP-1, RAW 264.7), endothelial cells (e.g., HUVECs), or peripheral blood mononuclear cells (PBMCs).

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in cultured cells.

Materials:

  • This compound (MedChemExpress, Cat. No.: HY-12397 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium appropriate for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), TNF-α, or macrophage-conditioned medium)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer for protein analysis (e.g., RIPA buffer)

  • Proteinase and phosphatase inhibitor cocktails

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, antibodies for Western blotting)

Procedure:

  • Cell Culture and Seeding:

    • Culture your cells of interest (e.g., adipocytes, macrophages) under standard conditions (37°C, 5% CO₂).

    • Seed the cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 10⁻⁸ M and 10⁻⁶ M).[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Pre-treat the cells with this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Inflammatory Stimulation:

    • After pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells, except for the unstimulated control group.

    • Incubate for a period sufficient to induce a robust inflammatory response (e.g., 4-24 hours, depending on the cell type and marker being measured).

  • Sample Collection:

    • Supernatants: Carefully collect the cell culture supernatants, centrifuge to remove any cellular debris, and store at -80°C for cytokine/chemokine analysis by ELISA.

    • Cell Lysates: Wash the cells with ice-cold PBS, then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Store the supernatant (protein lysate) at -80°C for Western blot analysis.

  • Downstream Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1, IL-8) in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze the protein lysates to assess the activation of NF-κB and MAPK pathways. Probe for key proteins such as phospho-p65, IκBα, and phospho-p38 MAPK. Use appropriate loading controls (e.g., GAPDH, β-actin).

cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (e.g., Adipocytes, Macrophages) B 2. Seeding (24-well or 6-well plates) A->B C 3. Pre-treatment - this compound (10⁻⁸ M, 10⁻⁶ M) - Vehicle Control (DMSO) (24-48 hours) B->C D 4. Inflammatory Stimulation (e.g., LPS, TNF-α) (4-24 hours) C->D E 5. Sample Collection D->E F Supernatants (Store at -80°C) E->F G Cell Lysates (Store at -80°C) E->G H 6. Analysis: ELISA (IL-6, IL-8, MCP-1, RANTES) F->H I 6. Analysis: Western Blot (p-p65, IκBα, p-p38) G->I

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Protocol 2: In Vivo Investigation of this compound in a Mouse Model of Inflammation

Objective: To evaluate the therapeutic potential of this compound in reducing inflammation in vivo.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)[2]

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Inflammation-inducing agent (e.g., DSS for colitis)

  • Anesthetic and materials for humane euthanasia

  • Tools for tissue collection and processing

  • Reagents for histological analysis (e.g., formalin, paraffin, H&E stain)

  • Reagents for molecular analysis (e.g., RNA extraction kits, qPCR reagents)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly divide mice into experimental groups (e.g., n=8-10 per group):

      • Group 1: Healthy Control (no DSS, vehicle only)

      • Group 2: Disease Control (DSS + vehicle)

      • Group 3: this compound Low Dose (DSS + this compound)

      • Group 4: this compound High Dose (DSS + this compound)

      • (Optional) Group 5: Positive Control (DSS + established anti-inflammatory drug)

  • Preparation of this compound Formulation:

    • Prepare the this compound dosing solution fresh daily.

    • Example Formulation (Saline-based): First, dissolve this compound in DMSO to make a concentrated stock. Then, sequentially add PEG300, Tween-80, and finally saline to reach the final concentrations (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] Ensure the solution is clear; sonication may be used to aid dissolution.[2]

  • Induction of Inflammation (Example: DSS Colitis):

    • Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce acute colitis.

  • Drug Administration:

    • Dose Selection: As there is no established in vivo dose for this compound in inflammation models, a dose-finding study is recommended. Based on other small molecule inhibitors, a starting range could be 1-50 mg/kg.

    • Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration (therapeutic model).

  • Monitoring of Disease Activity:

    • Monitor the mice daily for clinical signs of inflammation, such as weight loss, stool consistency, and presence of blood in feces. Calculate a Disease Activity Index (DAI) score.

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 7), humanely euthanize the mice.

    • Collect blood for systemic cytokine analysis.

    • Excise the inflamed tissue (e.g., the entire colon). Measure its length and weight.

    • Divide the tissue for different analyses:

      • Fix a section in 10% buffered formalin for histology.

      • Snap-freeze a section in liquid nitrogen for RNA/protein extraction.

  • Outcome Assessment:

    • Histology: Process the fixed tissue, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to score for inflammatory cell infiltration, tissue damage, and other pathological changes.

    • Gene Expression Analysis: Extract RNA from the frozen tissue and perform quantitative real-time PCR (qPCR) to measure the expression of inflammatory marker genes (e.g., Tnf, Il6, Il1b).

    • Protein Analysis: Homogenize frozen tissue to measure cytokine levels by ELISA or to perform Western blotting for signaling pathway components.

cluster_workflow In Vivo Experimental Workflow (DSS Colitis Model) A 1. Acclimatization & Grouping (e.g., Control, DSS+Vehicle, DSS+this compound) B 2. Induction of Colitis (DSS in drinking water for 5-7 days) A->B C 3. Daily Drug Administration (this compound or Vehicle via oral gavage) B->C Concurrent D 4. Daily Monitoring (Weight loss, Disease Activity Index) B->D C->D E 5. Euthanasia & Sample Collection (Day 7) D->E Endpoint F Blood (Serum Cytokines) E->F G Colon Tissue E->G H 6. Outcome Assessment F->H I Histology (H&E) - Inflammation Score - Tissue Damage G->I J qPCR - Tnf, Il6, Il1b mRNA G->J K ELISA / Western Blot - Cytokine Protein Levels G->K

Caption: Workflow for in vivo analysis in a DSS-induced colitis model.

References

ZK159222 Application Notes and Protocols for Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Vitamin D Receptor (VDR) antagonist, ZK159222, and its potential applications in preclinical animal models of disease. The information is compiled from available scientific literature to guide researchers in designing and executing relevant in vivo studies.

Introduction

This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. It functions as a competitive antagonist of the Vitamin D Receptor (VDR), with some partial agonist activity.[1][2][3] The primary mechanism of action of this compound involves binding to the VDR and preventing the conformational changes necessary for the recruitment of coactivator proteins. This blockade of coactivator interaction inhibits the transcriptional activation of VDR target genes, thereby antagonizing the physiological effects of endogenous calcitriol.[1][2][3]

Given the ubiquitous expression of the VDR and its role in regulating calcium homeostasis, cell proliferation and differentiation, and immune function, VDR antagonists like this compound are valuable tools for investigating the pathophysiology of various diseases and for evaluating potential therapeutic interventions.

Potential Applications in Animal Models

Based on its mechanism of action, this compound can be utilized in animal models of diseases characterized by dysregulated VDR signaling or hypercalcemia.

Hypercalcemia Models

Animal models of hypercalcemia, particularly those induced by excessive vitamin D activity, are a primary application for this compound. These models are crucial for studying the efficacy of VDR antagonists in lowering elevated serum calcium levels.

Relevant Animal Models:

  • 1α,25(OH)2D3-induced Hypercalcemia Model: This is the most direct model to test the antagonistic effect of this compound. Rodents (mice or rats) are administered with exogenous 1α,25(OH)2D3 to induce hypercalcemia.

  • Genetic Models of Hypercalcemia: Mouse models with genetic modifications leading to hypercalcemia, such as those with mutations in genes involved in vitamin D metabolism (e.g., Cyp24a1 knockout mice), can be used to assess the therapeutic potential of this compound in congenital hypercalcemic conditions.[2]

Quantitative Data Summary

Currently, publicly available literature provides limited quantitative in vivo efficacy data for this compound. The primary in vivo study demonstrated a principle of antagonism but did not provide detailed dose-response data in a specific disease model.

Animal ModelTreatment GroupDoseRoute of AdministrationKey FindingReference
Not Specified1α,25-(OH)2D3 + this compound100-fold higher concentration of this compound relative to 1α,25-(OH)2D3Not SpecifiedProminent antagonistic effect on 1α,25-(OH)2D3 action.[1][2]

Experimental Protocols

The following are generalized protocols based on the available information and standard practices for in vivo studies with VDR modulators. Researchers should optimize these protocols for their specific experimental design.

Protocol 1: Evaluation of this compound in a 1α,25(OH)2D3-Induced Hypercalcemia Mouse Model

Objective: To assess the ability of this compound to antagonize 1α,25(OH)2D3-induced hypercalcemia in mice.

Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Age: 8-10 weeks

  • Sex: Male or Female (should be consistent within the study)

Materials:

  • This compound

  • 1α,25-dihydroxyvitamin D3 (Calcitriol)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 10% DMSO, 90% Corn Oil)

  • Vehicle for Calcitriol (e.g., ethanol, propylene (B89431) glycol, or saline)

  • Blood collection supplies

  • Calcium assay kit

Experimental Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: 1α,25(OH)2D3 alone

    • Group 3: 1α,25(OH)2D3 + this compound (low dose)

    • Group 4: 1α,25(OH)2D3 + this compound (mid dose)

    • Group 5: 1α,25(OH)2D3 + this compound (high dose)

    • Group 6: this compound alone (high dose)

  • Dosing:

    • Administer this compound or its vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before 1α,25(OH)2D3 administration. The Herdick et al. study suggests a 100-fold excess of this compound to the agonist.[1][2]

    • Administer a hypercalcemic dose of 1α,25(OH)2D3 or its vehicle. The dose and timing should be determined in a pilot study to achieve a consistent level of hypercalcemia.

  • Monitoring:

    • Monitor the animals for any clinical signs of toxicity.

    • Record body weights at baseline and at the end of the study.

  • Blood Sampling:

    • Collect blood samples at baseline and at specific time points after 1α,25(OH)2D3 administration (e.g., 6, 12, 24, and 48 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Biochemical Analysis:

    • Measure serum calcium levels using a colorimetric assay kit.

    • Optionally, measure serum phosphate (B84403) and parathyroid hormone (PTH) levels.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare serum calcium levels between the different treatment groups.

Signaling Pathways and Experimental Workflows

VDR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Vitamin_D3 Vitamin D3 VDR VDR VDR_RXR_Complex VDR_RXR_Complex ZK159222_VDR_RXR ZK159222_VDR_RXR RXR RXR CoRepressors Co-Repressors This compound This compound VDRE VDRE CoActivators Co-Activators Transcription_Repression Transcription Repression Transcription_Activation Transcription Activation Target_Gene_Expression Target Gene Expression

experimental_workflow acclimatization Animal Acclimatization grouping Randomization and Grouping acclimatization->grouping baseline Baseline Measurements (Body Weight, Blood Sample) grouping->baseline dosing Dosing (Vehicle, Agonist, this compound) baseline->dosing monitoring Clinical Monitoring dosing->monitoring sampling Time-point Blood Sampling monitoring->sampling analysis Biochemical Analysis (e.g., Serum Calcium) sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis results Results and Interpretation data_analysis->results

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of VDR in health and disease. The provided protocols and diagrams offer a framework for designing and conducting preclinical studies. Due to the limited publicly available in vivo data for this compound, it is highly recommended that researchers perform pilot studies to determine optimal dosing, timing, and relevant endpoints for their specific animal model and research question. Further research is warranted to explore the therapeutic potential of this compound in a broader range of disease models.

References

Application Notes and Protocols for ZK159222 Activity using a Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immune function, and cell proliferation and differentiation.[1][2] As a ligand-dependent transcription factor, VDR, upon binding to its natural ligand 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.

The antagonistic action of this compound is primarily mediated by its ability to prevent the ligand-induced interaction of the VDR with coactivator proteins.[1][2] Interestingly, this compound also exhibits partial agonist activity, meaning that in the absence of an agonist, it can weakly activate the VDR signaling pathway.[1][2]

This document provides detailed application notes and protocols for utilizing a reporter gene assay to characterize the antagonist and partial agonist activities of this compound. Reporter gene assays are a robust and sensitive method for quantifying the functional activity of compounds that modulate VDR signaling.

Principle of the Assay

The Vitamin D Receptor reporter gene assay is a cell-based assay that measures the transcriptional activity of the VDR. The principle lies in the use of a genetically engineered reporter cell line. These cells are typically transfected with two key components:

  • A VDR expression vector: This ensures a consistent and high level of VDR expression in the host cells.

  • A reporter plasmid: This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter containing multiple copies of a VDRE.

When an agonist like 1,25(OH)2D3 is added, it binds to the VDR, leading to the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of VDR activation.

To measure the antagonist activity of this compound, the reporter cells are treated with a fixed concentration of 1,25(OH)2D3 (to stimulate VDR activity) in the presence of varying concentrations of this compound. A decrease in the luciferase signal indicates the inhibitory effect of this compound.

To measure the partial agonist activity , the reporter cells are treated with varying concentrations of this compound alone. A dose-dependent increase in the luciferase signal, albeit weaker than that induced by a full agonist, demonstrates its partial agonist nature.

VDR Signaling Pathway and this compound Mechanism of Action

Caption: VDR signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Antagonist Activity of this compound on 1,25(OH)2D3-induced VDR Activation
This compound Concentration (nM)1,25(OH)2D3 Concentration (nM)Average Luciferase Signal (RLU)% Inhibition
0101,500,0000
1101,350,00010
10101,050,00030
10010600,00060
30010750,00050
100010300,00080
1000010150,00090

Note: The IC50 for this compound in the presence of 1,25-(OH)2D3 has been reported to be approximately 300 nM.

Table 2: Partial Agonist Activity of this compound
This compound Concentration (nM)Average Luciferase Signal (RLU)% Activation (relative to 10 nM 1,25(OH)2D3)
010,0000
1050,0002.7
100150,0009.3
1000300,00019.3
10000350,00022.7
10 nM 1,25(OH)2D3 (Control)1,500,000100

Experimental Protocols

Materials and Reagents
  • Cell Line: HeLa (human cervical cancer cell line) or other suitable host cell line (e.g., HEK293, MCF-7).

  • Plasmids:

    • pCMV-VDR (human Vitamin D Receptor expression vector)

    • pGL4.27[luc2P/VDRE/Hygro] (luciferase reporter vector with VDRE)

    • pRL-TK (Renilla luciferase control vector for normalization)

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS.

  • Compounds:

    • This compound

    • 1α,25-dihydroxyvitamin D3 (Calcitriol)

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.

  • Instruments:

    • Luminometer

    • Cell culture incubator (37°C, 5% CO2)

    • Microplate reader

Experimental Workflow

Workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luciferase Assay A Seed HeLa cells in 96-well plates B Prepare transfection mix: VDR + VDRE-Luc + Renilla plasmids A->B C Transfect cells and incubate for 24h B->C D Change to assay medium C->D E Add this compound and/or 1,25(OH)2D3 D->E F Incubate for 24h E->F G Lyse cells F->G H Add luciferase substrates G->H I Measure Firefly and Renilla luminescence H->I J Data Analysis: Normalize and calculate % activity I->J

Caption: Workflow for the VDR reporter gene assay.

Detailed Protocol

Day 1: Cell Seeding and Transfection

  • Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • On the day of transfection, prepare the following DNA-lipid complexes in sterile tubes for each well:

    • DNA Mixture: Dilute 50 ng of pCMV-VDR, 100 ng of pGL4.27[luc2P/VDRE/Hygro], and 10 ng of pRL-TK in 5 µL of Opti-MEM™.

    • Lipid Mixture: Dilute 0.3 µL of Lipofectamine® 3000 in 5 µL of Opti-MEM™.

  • Combine the DNA and lipid mixtures, mix gently, and incubate at room temperature for 15 minutes.

  • Add 10 µL of the DNA-lipid complex to each well containing cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment

  • After 24 hours of transfection, carefully aspirate the medium from each well.

  • Replace with 90 µL of assay medium (phenol red-free DMEM with charcoal-stripped FBS).

  • Prepare serial dilutions of this compound and 1,25(OH)2D3 in assay medium at 10x the final desired concentration.

  • For Antagonist Assay:

    • Add 10 µL of the 10x this compound dilutions to the wells.

    • Immediately add 10 µL of a 10x solution of 1,25(OH)2D3 to achieve a final concentration of 10 nM in all wells (except for the vehicle control).

  • For Partial Agonist Assay:

    • Add 10 µL of the 10x this compound dilutions to the wells.

    • Add 10 µL of assay medium to these wells.

  • Include appropriate controls:

    • Vehicle control (assay medium only)

    • 1,25(OH)2D3 control (10 nM final concentration)

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Carefully aspirate the medium from each well.

  • Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a plate shaker.

  • Firefly Luciferase Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

    • Immediately measure the luminescence using a luminometer.

  • Renilla Luciferase Measurement:

    • Add 100 µL of Stop & Glo® Reagent to each well.

    • Measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

    • Normalized Response = Firefly Luciferase / Renilla Luciferase

  • Antagonist Activity:

    • Calculate the % inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Normalized Response_this compound - Normalized Response_Vehicle) / (Normalized Response_Agonist - Normalized Response_Vehicle))

    • Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

  • Partial Agonist Activity:

    • Calculate the fold activation for each concentration of this compound relative to the vehicle control. Fold Activation = Normalized Response_this compound / Normalized Response_Vehicle

    • Calculate the % activation relative to the maximal response of the 1,25(OH)2D3 control. % Activation = 100 * (Normalized Response_this compound - Normalized Response_Vehicle) / (Normalized Response_Agonist - Normalized Response_Vehicle)

    • Plot the % activation against the log concentration of this compound to determine the EC50 value and the maximal efficacy.

Conclusion

The reporter gene assay described here provides a robust and sensitive method to quantify the antagonist and partial agonist activities of this compound on the Vitamin D Receptor. This detailed protocol and the accompanying application notes offer a comprehensive guide for researchers in academic and industrial settings to characterize the pharmacological profile of this compound and other VDR modulators. Careful execution of the protocol and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

ZK159222 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ZK159222.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the handling and use of this compound in experimental settings.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at a concentration of 100 mg/mL (195.04 mM), though ultrasonic assistance may be required to achieve complete dissolution.[1] For in vivo experiments, a co-solvent system is typically used.

Q2: I am observing precipitation when preparing my this compound working solution. What should I do?

A2: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To address this:

  • Use a Co-solvent System: For in vivo studies, a mixture of solvents is recommended to maintain solubility. Common formulations include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1][2]

  • Gentle Warming and Sonication: If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can help dissolve the compound.[2]

  • Prepare Freshly: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use to minimize the risk of precipitation over time.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound as a solid should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Q4: Is this compound stable in aqueous solutions?

Q5: How does this compound exert its antagonistic effect on the Vitamin D Receptor (VDR)?

A5: this compound is a potent antagonist of the Vitamin D Receptor (VDR).[1] Its mechanism of action involves binding to the VDR, but this binding does not induce the conformational change necessary for the recruitment of coactivator proteins.[1] By preventing the interaction between the VDR and coactivators, this compound blocks the downstream signaling cascade that is normally initiated by the natural ligand, 1α,25-dihydroxyvitamin D3.[1]

Data Presentation

This compound Solubility Data
Solvent/Solvent SystemConcentrationObservations
DMSO100 mg/mL (195.04 mM)Ultrasonic assistance may be needed.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.88 mM)Clear solution.[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.88 mM)Clear solution.[1][2]
This compound Stability and Storage Recommendations
FormStorage TemperatureDurationStorage Conditions
Solid4°CLong-termProtect from light, store under nitrogen.[1]
Stock Solution in Solvent-80°CUp to 6 monthsProtect from light, store under nitrogen.[2]
Stock Solution in Solvent-20°CUp to 1 monthProtect from light, store under nitrogen.[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound solid. For example, for 1 mL of a 10 mM stock solution, you would need 5.127 mg of this compound (Molecular Weight: 512.72 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Preparing a this compound Working Solution for In Vivo Experiments

This protocol is an example for preparing a working solution in a co-solvent system. The final concentration should be adjusted based on experimental requirements.

  • Start with Stock Solution: Begin with a pre-prepared high-concentration stock solution of this compound in DMSO.

  • Co-Solvent Addition (Example for 1 mL final volume):

    • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline and mix well.

  • Final Checks: Ensure the final solution is clear and free of precipitation. If precipitation is observed, gentle warming or sonication may be used.

  • Use: Use the freshly prepared working solution for your experiment. It is not recommended to store aqueous working solutions for extended periods.

Visualizations

ZK159222_Mechanism_of_Action Mechanism of this compound as a VDR Antagonist cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D3 1α,25(OH)2D3 (Agonist) VDR VDR 1a,25(OH)2D3->VDR Binds This compound This compound (Antagonist) This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Translocates & Heterodimerizes with RXR VDR->VDR_RXR Coactivators Coactivators VDR_RXR->Coactivators Recruits No_Transcription No Gene Transcription VDR_RXR->No_Transcription Blocks Coactivator Recruitment VDRE VDRE Coactivators->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates

Caption: Mechanism of this compound as a VDR Antagonist.

Experimental_Workflow_Solubility General Experimental Workflow for Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in appropriate volume of solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate until fully dissolved dissolve->mix stock_solution High-Concentration Stock Solution mix->stock_solution prepare_working Prepare Working Solution (Dilute stock in buffer or co-solvent system) stock_solution->prepare_working observe Observe for precipitation prepare_working->observe precipitate Precipitation Observed? observe->precipitate troubleshoot Troubleshoot: - Use co-solvents - Gentle warming - Sonication precipitate->troubleshoot Yes use_solution Use Freshly Prepared Solution in Experiment precipitate->use_solution No troubleshoot->prepare_working end End use_solution->end

Caption: General Workflow for this compound Solution Preparation.

References

Troubleshooting ZK159222 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZK159222. This guide addresses specific issues that may be encountered during experiments and provides detailed experimental protocols and data interpretation.

Understanding this compound: A Vitamin D Receptor (VDR) Antagonist

Contrary to some initial classifications, this compound is not a kinase inhibitor. It is a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2][3] this compound functions by binding to the VDR and preventing the recruitment of coactivator proteins, which are necessary for the initiation of gene transcription.[1][3] It is important to note that this compound also exhibits partial agonist activity, a crucial factor to consider in experimental design and data interpretation.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected gene expression changes or cellular phenotypes that don't seem to be related to VDR antagonism. Are these off-target effects?

A1: While off-target effects in the classical sense (binding to other receptors) are possible, the unexpected results you are observing may be due to the inherent partial agonism of this compound.[1][5] In the absence of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1,25-(OH)2D3), this compound can act as a weak agonist, promoting VDR-mediated transcription to a small degree.[5] Additionally, this compound has been shown to influence other signaling pathways, such as the retinoic acid receptor (RAR)γ signaling pathway in skin cells.[6]

To determine if your observations are due to on-target VDR modulation or other effects, consider the following:

  • Dose-response experiments: A clear dose-response relationship can help distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Use of a structurally different VDR antagonist: Comparing the effects of this compound with another VDR antagonist that has a different chemical structure can help confirm if the observed phenotype is specific to VDR antagonism.

  • VDR knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate VDR expression should abolish the on-target effects of this compound. If the phenotype persists, it is likely an off-target effect.

Q2: How can I distinguish between the antagonistic and partial agonistic effects of this compound in my experiments?

A2: This is a critical aspect of working with this compound. The following experimental design will help you dissect these dual activities:

  • Agonist-only control: Treat cells with the VDR agonist (e.g., 1,25-(OH)2D3) alone to establish the maximum VDR-mediated response.

  • Antagonist-only control: Treat cells with this compound alone. Any observed activity in this condition can be attributed to its partial agonist effects.

  • Co-treatment: Treat cells with the VDR agonist in the presence of increasing concentrations of this compound. A dose-dependent inhibition of the agonist-induced response will demonstrate the antagonistic activity of this compound.

Q3: My VDR reporter assay is showing inconsistent results or a high background signal. How can I troubleshoot this?

A3: VDR reporter assays are a key tool for studying this compound activity. Here are some common issues and their solutions:

  • High background: This could be due to the partial agonist activity of this compound or issues with the reporter construct. Ensure you have a vehicle-only control and a control with this compound alone to measure its basal agonism.

  • Low signal-to-noise ratio: Optimize the concentration of the VDR agonist used to stimulate the reporter. An EC80 concentration is often recommended for antagonist screening.[7]

  • Cell line variability: The expression levels of VDR and its coactivators can vary between cell lines, which can impact the observed effects of this compound.[5] It is advisable to test your hypotheses in multiple relevant cell lines.

  • Reagent quality: Ensure the purity and stability of your this compound stock solution.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterValueNotes
VDR-mediated transcription inhibition (IC50) 300 nMIn the presence of 1,25-(OH)2D3.[5]
VDR-RXR-VDRE complex affinity Sub-nanomolar[5]
VDR-RXR heterodimer stabilization Requires ~7-fold higher concentration than 1,25-(OH)2D3[1][4]
Partial agonist efficacy ~20% of 1,25-(OH)2D3In the absence of 1,25-(OH)2D3.[5]

Experimental Protocols

VDR Reporter Gene Assay

This protocol is designed to measure the antagonistic and partial agonistic activity of this compound.

Materials:

  • Cells stably or transiently expressing a VDR-responsive luciferase reporter construct.

  • VDR agonist (e.g., 1,25-(OH)2D3).

  • This compound.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare treatment media containing the vehicle, VDR agonist, this compound, or a combination of the agonist and this compound at various concentrations.

  • Remove the culture medium from the cells and add the treatment media.

  • Incubate for 22-24 hours.

  • Remove the treatment media and add luciferase detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

Co-Immunoprecipitation (Co-IP) to Assess VDR-Coactivator Interaction

This protocol can be used to demonstrate the mechanism of action of this compound by showing its ability to inhibit the interaction between VDR and a specific coactivator.

Materials:

  • Cell lysate from cells expressing VDR and the coactivator of interest.

  • Antibody against VDR.

  • Protein A/G magnetic beads.

  • Lysis buffer.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (VDR and coactivator).

Procedure:

  • Treat cells with vehicle, VDR agonist, this compound, or a combination of the agonist and this compound.

  • Lyse the cells and pre-clear the lysate with magnetic beads.

  • Incubate the pre-cleared lysate with the VDR antibody to form an antibody-VDR complex.

  • Add protein A/G magnetic beads to pull down the antibody-VDR complex.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies against VDR and the coactivator of interest. A reduction in the coactivator signal in the this compound-treated samples (in the presence of the agonist) indicates inhibition of the interaction.

Visualizations

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 VDR_cyto VDR 1,25(OH)2D3->VDR_cyto Binds VDR_nuc VDR VDR_cyto->VDR_nuc Translocates RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocates VDRE VDRE VDR_nuc->VDRE Heterodimerizes and binds RXR_nuc->VDRE Heterodimerizes and binds Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates ZK159222_Mechanism cluster_agonist Agonist Action cluster_antagonist This compound Antagonist Action Agonist 1,25(OH)2D3 VDR_Agonist VDR Agonist->VDR_Agonist Binds Coactivator_Agonist Coactivator VDR_Agonist->Coactivator_Agonist Recruits Transcription_On Transcription ON Coactivator_Agonist->Transcription_On This compound This compound VDR_Antagonist VDR This compound->VDR_Antagonist Binds Coactivator_Antagonist Coactivator VDR_Antagonist->Coactivator_Antagonist Blocks Recruitment Transcription_Off Transcription OFF Troubleshooting_Workflow Start Unexpected Experimental Result Check_Agonism Is this compound used alone? Start->Check_Agonism Partial_Agonism Result may be due to partial agonism. Check_Agonism->Partial_Agonism Yes Check_Antagonism Is this compound used with an agonist? Check_Agonism->Check_Antagonism No Validate Validate with: - Different VDR antagonist - VDR knockdown Partial_Agonism->Validate On_Target Result is likely on-target VDR antagonism. Check_Antagonism->On_Target Yes Off_Target Result may be an off-target effect. Check_Antagonism->Off_Target No On_Target->Validate

References

Technical Support Center: Accounting for ZK159222 Partial Agonism in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK159222. This guide is intended for researchers, scientists, and drug development professionals who are designing experiments with this compound. This compound is a potent Vitamin D Receptor (VDR) antagonist that also exhibits partial agonist properties.[1][2][3] Understanding and accounting for this dual activity is critical for the accurate interpretation of experimental results. This resource provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a partial agonist?

A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], the biologically active form of vitamin D.[4] It is primarily characterized as a VDR antagonist . Its antagonistic effect stems from its ability to bind to the VDR but fail to induce the necessary conformational change required to recruit transcriptional coactivators, such as members of the p160 family (SRC-1, TIF2, RAC3).[4] This lack of coactivator interaction prevents the initiation of gene transcription.[1][3][4]

However, this compound is considered a partial agonist because, in the absence of a full agonist like 1,25(OH)₂D₃, it can weakly activate the VDR.[1][3] This weak activation is because it can still facilitate the formation of the VDR-RXR (Retinoid X Receptor) heterodimer on Vitamin D Response Elements (VDREs) in DNA, albeit less efficiently than the natural hormone.[1][3][4] This results in a submaximal transcriptional response.

VDR_Signaling_Mechanism cluster_inactive Inactive State (No Ligand) cluster_active Full Agonist Activation cluster_partial This compound Action VDR_inactive VDR DNA_inactive VDRE VDR_inactive->DNA_inactive RXR_inactive RXR RXR_inactive->DNA_inactive CoR Corepressors (e.g., NCoR) CoR->DNA_inactive Transcription_Off Transcription Repressed DNA_inactive->Transcription_Off Agonist 1,25(OH)₂D₃ VDR_active VDR Agonist->VDR_active DNA_active VDRE VDR_active->DNA_active RXR_active RXR RXR_active->DNA_active CoA Coactivators (e.g., SRC-1) CoA->DNA_active Transcription_On Transcription Activated DNA_active->Transcription_On ZK This compound VDR_partial VDR ZK->VDR_partial DNA_partial VDRE VDR_partial->DNA_partial RXR_partial RXR RXR_partial->DNA_partial No_CoA No Coactivator Recruitment No_CoA->DNA_partial Transcription_Weak Weak/No Transcription DNA_partial->Transcription_Weak Experimental_Workflow cluster_functional Functional Characterization cluster_mechanistic Mechanistic Validation start Start: Characterize this compound reporter VDRE Reporter Assay start->reporter co_ip Co-Immunoprecipitation (VDR-Coactivator) start->co_ip qpcr Target Gene qPCR data_analysis Data Analysis & Interpretation reporter->data_analysis qpcr->data_analysis m2h Mammalian Two-Hybrid co_ip->data_analysis m2h->data_analysis conclusion Conclusion: Quantify Partial Agonism (Emax) Confirm Antagonism (IC50) Validate Mechanism (Coactivator Binding) data_analysis->conclusion Cell_Context cluster_cellA Cell Type A cluster_cellB Cell Type B ZK This compound + VDR/RXR CoR_A High Corepressors ZK->CoR_A CoA_A Low Coactivators ZK->CoA_A CoR_B Low Corepressors ZK->CoR_B CoA_B High Coactivators ZK->CoA_B Outcome_A Result: Strong Antagonism (Minimal Agonism) Outcome_B Result: Weak Antagonism (Noticeable Agonism)

References

ZK159222 Technical Support Center: Degradation and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of ZK159222. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -80°C.[1] It should be protected from light and moisture.

Q2: How should I store this compound in solvent?

Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is crucial to protect the solutions from light and store them under an inert gas like nitrogen.[2][3]

Q3: What are the primary factors that can cause this compound degradation?

Based on studies of related Vitamin D analogs, the primary factors contributing to degradation are exposure to light (especially UV), elevated temperatures, oxygen, and acidic or alkaline conditions.[4][5] As a 25-carboxylic ester analog, this compound may also be susceptible to hydrolysis of the ester group.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its structure as a Vitamin D analog, potential degradation pathways include:

  • Isomerization: Similar to Vitamin D3, this compound may undergo thermal or photo-isomerization. This can lead to the formation of isomers such as pre-ZK159222 and tachysterol-like compounds.[6]

  • Oxidation: The conjugated triene system in the this compound molecule is susceptible to oxidation.

  • Ester Hydrolysis: The 25-carboxylic ester group can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.

  • Transesterification: If this compound is in a formulation containing other esters, such as triglycerides, transesterification can occur, leading to the formation of different ester analogs.[5][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions from solid compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Perform a stability check of your compound using a suitable analytical method like HPLC.
Precipitation of this compound in solution Poor solubility or exceeding the solubility limit in the chosen solvent.1. Ensure the solvent is appropriate for this compound. It is soluble in DMSO and slightly soluble in chloroform (B151607) and methanol.[1] 2. Gently warm the solution or use sonication to aid dissolution.[8] 3. Prepare a more dilute stock solution.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.1. Review the handling and storage history of the compound. 2. Compare the chromatogram with a freshly prepared standard. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Quantitative Data on Stability

Form Storage Condition Duration Reference
Solid-80°C≥ 2 years[1]
In Solvent-80°C (protected from light, under nitrogen)6 months[2][3]
In Solvent-20°C (protected from light, under nitrogen)1 month[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Purge the headspace of the tube with an inert gas.

  • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in separate tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C or -20°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Vitamin D Analogs

This protocol provides a general framework for a stability-indicating HPLC method that can be adapted for this compound to separate the parent compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (HPLC grade)[3]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[3] The exact gradient program should be optimized to achieve separation of this compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C[3]

  • Detection Wavelength: 264 nm (or scan for optimal wavelength with DAD)[3]

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase components and degas them.

  • Equilibrate the HPLC system and the column with the initial mobile phase composition.

  • Prepare a standard solution of this compound and samples for analysis by diluting the stock solution in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the retention time of this compound and the appearance of any new peaks, which may indicate degradation products.

Visualizations

degradation_pathway This compound This compound Pre_this compound pre-ZK159222 This compound->Pre_this compound Heat/UV Light Tachysterol_analog Tachysterol analog This compound->Tachysterol_analog Acid/Iodine Oxidation_products Oxidation Products This compound->Oxidation_products Oxygen Hydrolysis_product Hydrolysis Product (Carboxylic Acid) This compound->Hydrolysis_product Acid/Base Transesterification_product Transesterification Product This compound->Transesterification_product Triglycerides Pre_this compound->this compound Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Stability Analysis Solid Solid this compound (-80°C, dark) Stock Stock Solution (-80°C/-20°C, dark, inert gas) Solid->Stock Dissolve in appropriate solvent Dilution Prepare Working Solution Stock->Dilution HPLC HPLC Analysis Stock->HPLC Periodic Check Assay Perform Experiment Dilution->Assay Assay->HPLC Troubleshooting Data Data Interpretation HPLC->Data

Caption: Recommended workflow for handling this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Storage Conditions Correct? start->check_storage check_prep Fresh Stock Solution Used? check_storage->check_prep Yes solution1 Correct Storage: -80°C, dark, inert gas check_storage->solution1 No check_purity Purity Verified by HPLC? check_prep->check_purity Yes solution2 Prepare Fresh Stock Solution check_prep->solution2 No solution3 Perform Stability- Indicating HPLC check_purity->solution3 No end_node Problem Resolved check_purity->end_node Yes solution1->check_prep solution2->check_purity solution3->end_node

References

Technical Support Center: Cell Viability Assays with ZK159222 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ZK159222 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 and acts as a potent antagonist of the Vitamin D Receptor (VDR).[1][2] Its primary mechanism involves competitively binding to the VDR, which in turn prevents the receptor from interacting with coactivators necessary for gene transcription.[1][2] It is important to note that this compound also exhibits partial agonist characteristics, meaning it can weakly activate the VDR in some contexts.[1][2]

Q2: I am observing a U-shaped or non-linear dose-response curve in my cell viability assay with this compound. What could be the cause?

A2: This is a known phenomenon when working with compounds that have complex biological activities like partial agonism. Several factors could contribute to a non-linear dose-response:

  • Partial Agonism: At certain concentrations, the weak agonist activity of this compound might stimulate pro-survival pathways, leading to an apparent increase in cell viability before the antagonistic, anti-proliferative effects become dominant at higher concentrations.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium. These precipitates can interfere with the assay readout, for example, by scattering light in absorbance-based assays or by being taken up by cells and affecting their metabolic activity. Always visually inspect your wells for any signs of precipitation.

  • Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to unexpected biological responses that can affect cell viability.

Q3: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Inconsistent results in cell-based assays can arise from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to treatment.

  • Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability on its own (typically below 0.5%).

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment. The stability of the compound in culture medium over long incubation periods can vary.

  • Assay Incubation Time: The timing of reagent addition and measurement is critical. Ensure you are following a consistent timeline for all plates and experiments.

Q4: Which cell viability assay is most suitable for use with this compound?

A4: The choice of assay can depend on your specific research question and cell type.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity and are widely used. However, be aware that this compound could potentially interfere with mitochondrial function, which might affect the readout independently of cell viability.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a more direct measure of cell number. It is less likely to be affected by changes in cellular metabolism.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a good indicator of viable, metabolically active cells.

It is often recommended to use at least two different viability assays to confirm your results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected increase in viability at low concentrations of this compound Partial agonist effect of this compound.- Perform a wider range of concentrations to fully characterize the dose-response curve. - Co-treat with a pure VDR agonist (e.g., calcitriol) to see if this compound can antagonize its effects. - Analyze markers of both cell proliferation and apoptosis to get a clearer picture of the cellular response.
High background in MTT/XTT assay - this compound precipitation. - Chemical interference of this compound with the tetrazolium salt.- Visually inspect wells for precipitate. If present, try a different solvent or lower the highest concentration. - Run a control plate with this compound in cell-free medium to check for direct reduction of the assay reagent.
Low signal or poor dynamic range in the assay - Insufficient incubation time with this compound. - Cell seeding density is too low or too high. - The chosen cell line is not sensitive to VDR modulation.- Optimize the treatment duration (e.g., 24, 48, 72 hours). - Perform a cell titration experiment to determine the optimal seeding density for your assay. - Confirm VDR expression in your cell line by Western blot or qPCR.
Inconsistent results in crystal violet assay - Incomplete washing, leaving residual stain. - Uneven cell attachment. - Incomplete solubilization of the dye.- Wash wells thoroughly and consistently. - Ensure a single-cell suspension before seeding and allow cells to adhere properly before treatment. - Ensure the solubilization buffer completely covers the well and incubate long enough for the dye to dissolve.

Data Presentation

While specific IC50 values for this compound are not widely published across a range of cancer cell lines and viability assays, the following table provides a template for how such data could be structured for comparative analysis. Researchers should generate their own dose-response curves to determine the IC50 in their specific experimental system.

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Reference/Notes
HL-60MTT72Data not availableHuman promyelocytic leukemia. VDR modulation can induce differentiation.
MCF-7Crystal Violet48Data not availableHuman breast adenocarcinoma.
PC-3XTT72Data not availableHuman prostate cancer.
BxPC-3MTT48Data not availableHuman pancreatic cancer.

Researchers should fill in this table with their own experimental data.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Return the plate to the incubator for 4 hours.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Crystal Violet Cell Viability Assay

This protocol is suitable for adherent cell lines.

Materials:

  • Cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

  • 0.5% Crystal Violet solution in 25% methanol

  • Solubilization solution (e.g., 33% acetic acid or 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control.

  • Replace the medium with 100 µL of the medium containing this compound or vehicle control.

  • Incubate for the desired treatment period.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

  • Wash the plates again with PBS and allow them to air dry completely.

  • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the wells with water several times until the water runs clear.

  • Air dry the plates completely.

  • Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Read the absorbance at 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G cluster_workflow Experimental Workflow for Cell Viability Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with this compound or vehicle B->D C Prepare serial dilutions of this compound C->D E Incubate for desired time (24-72h) D->E F Add viability reagent (MTT or Crystal Violet) E->F G Incubate and process according to assay protocol F->G H Measure absorbance/luminescence G->H I Data analysis: Calculate % viability and IC50 H->I G cluster_pathway This compound Mechanism of Action This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR Coactivators Coactivators (e.g., SRC-1) VDR->Coactivators Blocks Interaction RXR RXR VDR->RXR Heterodimerizes with GeneTranscription Target Gene Transcription (Cell Cycle Arrest, Apoptosis) Coactivators->GeneTranscription Prevents Activation BiologicalEffect Decreased Cell Proliferation GeneTranscription->BiologicalEffect Leads to VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Cell Viability Results CheckPrecipitate Visually inspect wells for precipitate? Start->CheckPrecipitate PrecipitateYes Yes CheckPrecipitate->PrecipitateYes Precipitate Observed PrecipitateNo No CheckPrecipitate->PrecipitateNo No Precipitate SolutionPrecipitate Optimize solvent/concentration. Filter compound solution. PrecipitateYes->SolutionPrecipitate CheckDoseResponse Is the dose-response non-linear (e.g., U-shaped)? PrecipitateNo->CheckDoseResponse DoseResponseYes Yes CheckDoseResponse->DoseResponseYes DoseResponseNo No CheckDoseResponse->DoseResponseNo SolutionPartialAgonism Consider partial agonist effect. Analyze additional endpoints (apoptosis, cell cycle). DoseResponseYes->SolutionPartialAgonism CheckControls Review controls (vehicle, untreated). Are they as expected? DoseResponseNo->CheckControls ControlsNo No CheckControls->ControlsNo ControlsYes Yes CheckControls->ControlsYes SolutionControls Troubleshoot assay procedure (reagents, timing, cell seeding). ControlsNo->SolutionControls FurtherInvestigation Consider off-target effects or assay interference. Use an orthogonal viability assay. ControlsYes->FurtherInvestigation

References

Interpreting conflicting results with ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZK159222. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic analog of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3) and is primarily characterized as a potent antagonist of the Vitamin D Receptor (VDR).[1][2][3] Its main antagonistic effect stems from its inability to promote the crucial interaction between the VDR and coactivator proteins like SRC-1, TIF2, and RAC3.[3][4] This interaction is a prerequisite for the initiation of gene transcription by the VDR.

Q2: My results show that this compound is acting as an agonist. Is this expected?

This is a frequently observed phenomenon. While primarily an antagonist, this compound possesses partial agonistic characteristics.[1][2][5][6] It can function as a weak VDR agonist, particularly at higher concentrations.[1][5] This dual antagonist/partial agonist behavior is a key feature of this compound and a common source of conflicting results.

Q3: Why does this compound exhibit both antagonistic and partial agonistic effects?

The dual functionality of this compound is linked to the conformational changes it induces in the VDR. Unlike the natural ligand 1α,25-(OH)2D3, this compound stabilizes the VDR in a conformation that does not effectively recruit coactivators, thus blocking the downstream signaling cascade.[3][4] However, it can still facilitate the formation of the VDR-RXR heterodimer on a Vitamin D Response Element (VDRE), albeit less efficiently than the natural hormone, leading to a weak agonistic response.[1][3][5] It has been shown that this compound can stabilize a third functional VDR conformation, which may contribute to its partial agonist activity.[7]

Q4: Are the effects of this compound consistent across all cell types and target genes?

No, the activity of this compound can be highly context-dependent. Its effects can vary based on:

  • Cell Type: The relative expression levels of VDR, coactivators, and corepressors in a given cell line can influence whether the antagonistic or agonistic effects of this compound dominate.[8]

  • Target Gene Promoter: The structure of the promoter region of a target gene can also dictate the response. For example, in osteoblastic MC3T3-E1 cells, this compound was found to upregulate the mRNA levels of osteopontin (B1167477) (OPN) but not CYP24A1.[8]

Troubleshooting Guide

Issue 1: Observing Agonistic Effects Instead of Expected Antagonism

Possible Cause 1: High Concentration of this compound this compound's partial agonist activity is more pronounced at higher concentrations.[1][5]

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration at which this compound exhibits antagonism without significant agonistic effects in your experimental system.

Possible Cause 2: Cell-Specific Factors The cellular machinery, including the abundance of specific coactivators and corepressors, can modulate the activity of this compound.[8]

  • Recommendation: Characterize the expression levels of key VDR coregulators in your cell model. Consider using a different cell line with a known VDR signaling profile for comparison.

Possible Cause 3: Promoter-Specific Effects The agonistic effect of this compound can be promoter-specific.[8]

  • Recommendation: Analyze the expression of multiple VDR target genes to understand the broader impact of this compound in your model.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Ligand Competition When co-treating with the natural agonist 1α,25-(OH)2D3, the ratio of this compound to the agonist is critical. A prominent antagonistic effect is typically observed when this compound is present at a 100-fold higher concentration than 1α,25-(OH)2D3.[3][4]

  • Recommendation: Carefully optimize the concentration ratio of this compound to the VDR agonist in your co-treatment experiments.

Possible Cause 2: Experimental Conditions Factors such as serum levels in the culture media can influence the observed effects. For instance, the antagonist effect of this compound was not observed at 100 nM in serum-depleted media in one study.[8]

  • Recommendation: Standardize all experimental parameters, including media composition and serum concentration, across all experiments.

Data Presentation

Table 1: Comparative Activity of this compound and 1α,25-(OH)2D3

Parameter1α,25-(OH)2D3This compoundReference
Primary Activity AgonistAntagonist[1]
Secondary Activity -Partial Agonist[1][2]
VDR-RXR Heterodimer Stabilization on VDRE High~7-fold lower sensitivity than 1α,25-(OH)2D3[1][3]
Coactivator Interaction (SRC-1, TIF2, RAC3) PromotesDoes not promote[3][4]
IC50 for VDR-mediated Transcription Inhibition N/A300 nM (in the presence of 1,25-(OH)2D3)[8]

Experimental Protocols

Protocol 1: In Vitro Coactivator Interaction Assay

This protocol is a generalized representation based on the principles described in the literature.[3][4]

  • Immobilize VDR: Purified VDR is immobilized on a suitable matrix (e.g., glutathione-Sepharose beads for GST-tagged VDR).

  • Ligand Incubation: The immobilized VDR is incubated with either 1α,25-(OH)2D3, this compound, or a vehicle control.

  • Coactivator Addition: A purified coactivator protein (e.g., SRC-1) is added to the mixture.

  • Washing: The beads are washed to remove unbound proteins.

  • Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the coactivator to assess the level of interaction.

Protocol 2: Reporter Gene Assay for VDR Activity

This is a general protocol based on functional assays mentioned in the literature.[3][4]

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa, COS-7) is cultured and co-transfected with a VDR expression vector, an RXR expression vector, and a reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with 1α,25-(OH)2D3, this compound, a combination of both, or a vehicle control.

  • Cell Lysis: After a suitable incubation period, the cells are lysed.

  • Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase activity) is measured using a luminometer. The results are normalized to a co-transfected control plasmid (e.g., β-galactosidase).

Visualizations

VDR_Signaling_Pathway cluster_agonist Agonist Pathway (1α,25-(OH)2D3) cluster_antagonist Antagonist Pathway (this compound) Agonist 1α,25-(OH)2D3 VDR_Agonist VDR Agonist->VDR_Agonist Binds RXR_Agonist RXR VDR_Agonist->RXR_Agonist Heterodimerizes Coactivators Coactivators VDR_Agonist->Coactivators Recruits VDRE_Agonist VDRE RXR_Agonist->VDRE_Agonist Binds Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Antagonist This compound VDR_Antagonist VDR Antagonist->VDR_Antagonist Binds RXR_Antagonist RXR VDR_Antagonist->RXR_Antagonist Heterodimerizes (weakly) No_Coactivators No Coactivator Recruitment VDR_Antagonist->No_Coactivators Fails to Recruit VDRE_Antagonist VDRE RXR_Antagonist->VDRE_Antagonist Binds Blocked_Transcription Blocked Transcription No_Coactivators->Blocked_Transcription Prevents

Caption: VDR signaling pathways with an agonist vs. This compound.

Troubleshooting_Flowchart Start Start: Unexpected Agonistic Effect with this compound Check_Concentration Is this compound concentration high? Start->Check_Concentration Dose_Response Action: Perform dose-response to find optimal antagonistic concentration. Check_Concentration->Dose_Response Yes Check_Cell_Type Is the cell line known to have high coactivator expression? Check_Concentration->Check_Cell_Type No Dose_Response->Check_Cell_Type Compare_Cell_Lines Action: Compare with a different cell line or characterize coregulator expression. Check_Cell_Type->Compare_Cell_Lines Yes Check_Target_Gene Are you observing a single VDR target gene? Check_Cell_Type->Check_Target_Gene No Compare_Cell_Lines->Check_Target_Gene Analyze_Multiple_Genes Action: Analyze multiple VDR target genes to assess promoter-specific effects. Check_Target_Gene->Analyze_Multiple_Genes Yes End Resolution Check_Target_Gene->End No Analyze_Multiple_Genes->End

Caption: Troubleshooting flowchart for unexpected agonistic effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the Vitamin D Receptor (VDR) antagonist, ZK159222. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent Vitamin D Receptor (VDR) antagonist.[1][2] Like many lipophilic compounds, this compound is expected to have low aqueous solubility, which can significantly limit its oral bioavailability.[3][4] Poor bioavailability means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect, leading to inconsistent results and potentially reduced efficacy in in vivo studies.[5]

Q2: What are the primary reasons for the low oral bioavailability of lipophilic compounds like this compound?

A2: The main challenges for the oral bioavailability of lipophilic drugs, which are often classified as Biopharmaceutical Classification System (BCS) Class II compounds (high permeability, low solubility), include:

  • Poor aqueous solubility: The drug does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[3][5]

  • Slow dissolution rate: Even if soluble, the rate at which the drug dissolves from its solid form can be too slow to allow for significant absorption during its transit through the gastrointestinal tract.[6]

  • First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3]

Q3: Are there any existing data on the in vivo pharmacokinetics of this compound?

A3: Currently, there is a lack of publicly available, specific in vivo pharmacokinetic data for this compound. However, data from studies on other vitamin D analogues, such as calcitriol (B1668218), can provide some insights. For instance, after a single oral dose of 0.5 mcg of calcitriol, mean serum concentrations peaked at 2 hours and gradually declined over 24 hours.[7] High-dose oral calcitriol has shown substantial interpatient variation in absorption.[8] These findings suggest that the absorption of vitamin D analogues can be variable and that formulation strategies are crucial for achieving consistent and adequate systemic exposure.

Q4: What general strategies can be employed to improve the in vivo bioavailability of this compound?

A4: Several formulation strategies can be used to enhance the oral bioavailability of poorly water-soluble drugs like this compound:

  • Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.

  • Nanoemulsions: These are fine oil-in-water dispersions that can increase the surface area for absorption and improve the transport of the drug.[9]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[10]

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Issue 1: High in vitro potency of this compound is not translating to in vivo efficacy.
  • Possible Cause: This is a classic sign of poor oral bioavailability. The compound is likely not reaching a therapeutic concentration in the bloodstream.

  • Troubleshooting Steps:

    • Verify Drug Solubility: Confirm the low aqueous solubility of your this compound batch.

    • Implement a Formulation Strategy: Instead of administering a simple suspension, consider developing a lipid-based formulation, nanoemulsion, or solid dispersion as detailed in the experimental protocols section below.

    • Conduct a Pilot Pharmacokinetic Study: Administer the new formulation to a small group of animals and measure the plasma concentration of this compound over time to determine if the bioavailability has improved.

Issue 2: High variability in animal responses within the same treatment group.
  • Possible Cause: Inconsistent absorption of this compound due to its poor solubility and dissolution. The physical form of the drug (e.g., particle size) in a simple suspension can vary, leading to different absorption rates in individual animals.

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: Utilize a formulation that provides a more uniform and consistent presentation of the drug in the gastrointestinal tract. Nanoemulsions and solid dispersions are particularly effective in this regard.

    • Control Food Intake: The presence of food can significantly impact the absorption of lipophilic drugs. Standardize the feeding schedule of your animals to minimize this variability.

    • Evaluate Different Administration Routes: If oral bioavailability remains a significant challenge, consider alternative administration routes such as intraperitoneal or subcutaneous injection for initial efficacy studies, while continuing to optimize the oral formulation.

Quantitative Data Summary

Since specific in vivo pharmacokinetic data for this compound is not publicly available, the following table presents data for oral calcitriol, a well-studied vitamin D analogue, to provide a reference for expected pharmacokinetic parameters.

ParameterValueSpeciesDoseReference
Tmax (Time to Peak Concentration) 3.4 hoursHuman2 µg[11]
Cmax (Peak Plasma Concentration) 50.0 pg/mLHuman2 µg[11]
AUC(0-24h) (Area Under the Curve) 246 pg·h/mLHuman2 µg[11]
Half-life (t½) 27.4 hoursPediatric Patients10.2 ng/kg[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing an oil-in-water (o/w) nanoemulsion.[12]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Miglyol)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Dissolve this compound in the oil phase to create the oily phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oily phase to the surfactant/co-surfactant mixture and stir until a clear solution is formed.

  • Slowly add the aqueous phase (purified water) to the oil/surfactant mixture under constant stirring to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size and form a nanoemulsion.

  • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol details the solvent evaporation method for preparing a solid dispersion.[13]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K-30)

  • Organic solvent (e.g., ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the hydrophilic carrier (PVP K-30) in a minimal amount of a common organic solvent like ethanol.

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to obtain a fine powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Visualizations

Signaling Pathway

VDR_Signaling_Pathway cluster_cell Target Cell This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Coactivators Coactivators VDR->Coactivators Interaction Blocked by this compound VDRE Vitamin D Response Element (VDRE) VDR->VDRE Binds to RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription_Repression Transcription Repressed Gene->Transcription_Repression leads to

Caption: Antagonistic action of this compound on the Vitamin D Receptor signaling pathway.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis and Data Interpretation Formulation Select Formulation Strategy (e.g., Nanoemulsion, Solid Dispersion) Preparation Prepare Formulation Formulation->Preparation Characterization Characterize Formulation (Particle Size, Drug Load, etc.) Preparation->Characterization Animal_Dosing Oral Administration to Animals Characterization->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of this compound Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis Bioavailability_Assessment Assess Bioavailability Improvement PK_Analysis->Bioavailability_Assessment

Caption: Workflow for improving and evaluating the in vivo bioavailability of this compound.

References

Long-term stability of ZK159222 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of ZK159222 in solution for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, stock solutions of this compound should be stored under the following conditions.[1][2][3] Adherence to these guidelines will help minimize degradation.

Q2: How long can I store this compound stock solutions?

A2: The recommended storage duration for this compound stock solutions depends on the temperature.[1][2][3] At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[1][2][3] It is crucial to protect the solution from light and store it under a nitrogen atmosphere.[1][2][3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound.[2] The solubility in DMSO is 100 mg/mL (195.04 mM), though ultrasonic assistance may be necessary for complete dissolution.[2]

Q4: Can I store this compound in aqueous solutions?

A4: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is generally recommended to prepare aqueous dilutions freshly before each experiment. The stability of compounds in aqueous buffers can be influenced by pH, buffer composition, and the presence of nucleophiles. For extended storage, it is best to keep the compound in a concentrated stock solution in an anhydrous organic solvent like DMSO at low temperatures.

Q5: Are there any specific handling precautions for this compound solutions?

A5: Yes. This compound should be protected from light.[1][2][3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas, such as nitrogen, to minimize oxidative degradation.[4]

Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 months[1][2][3]Protect from light, store under nitrogen.[1][2][3]
-20°CUp to 1 month[1][2][3]Protect from light, store under nitrogen.[1][2][3]
4°CNot recommended for solutionsSolid form can be stored at 4°C.[2]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Experimental Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired experimental buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method as in step 2.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial T=0 measurement. A significant decrease in concentration or the appearance of degradation peaks indicates instability under the tested conditions.

Visual Guides

Experimental Workflow for Assessing Compound Stability cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare this compound solution in experimental buffer initial_analysis Initial Analysis (T=0) (e.g., HPLC) prep_solution->initial_analysis incubation Incubate solution under experimental conditions initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_analysis timepoint_analysis->timepoint_analysis Repeat at intervals data_analysis Compare results to T=0 timepoint_analysis->data_analysis conclusion Determine stability profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound. The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too low in the final working solution.Increase the percentage of the organic co-solvent if experimentally permissible. Prepare a more dilute stock solution to reduce the volume needed for the final dilution. Use sonication to aid dissolution, but be mindful of potential heating.[1]
Inconsistent experimental results Degradation of this compound in the experimental solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solution before use. Protect the solution from light during the experiment.
Loss of compound activity over time Instability of this compound under experimental conditions (e.g., temperature, pH).Perform a stability study in your experimental buffer (see Protocol 1). If instability is confirmed, consider modifying the experimental conditions (e.g., lowering the temperature, adjusting the pH) or reducing the experiment duration.
Stock solution appears discolored Potential degradation of the compound.Discard the stock solution and prepare a fresh one. Ensure proper storage conditions are maintained (i.e., -80°C or -20°C, protected from light, under nitrogen).

digraph "Troubleshooting Logic for this compound Stability Issues" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape=diamond, style=filled, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

start [label="Inconsistent Results?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_stock [label="Is stock solution\nold or improperly stored?"]; check_working [label="Is working solution\nfreshly prepared?"]; check_precipitation [label="Is there visible\nprecipitation?"]; check_conditions [label="Are experimental conditions\n(light, temp) controlled?"];

solution_fresh_stock [label="Prepare fresh stock solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_fresh_working [label="Prepare fresh working solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solubility [label="Increase co-solvent or sonicate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Protect from light and control temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Re-run Experiment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_stock; check_stock -> solution_fresh_stock [label="Yes"]; check_stock -> check_working [label="No"]; check_working -> solution_fresh_working [label="No"]; check_working -> check_precipitation [label="Yes"]; check_precipitation -> solution_solubility [label="Yes"]; check_precipitation -> check_conditions [label="No"]; check_conditions -> solution_conditions [label="No"]; check_conditions -> end [label="Yes"]; solution_fresh_stock -> end; solution_fresh_working -> end; solution_solubility -> end; solution_conditions -> end; }

Caption: Decision tree for troubleshooting stability issues with this compound.

References

Validation & Comparative

A Comparative Guide to ZK159222 and Calcitriol in VDR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ZK159222 and calcitriol (B1668218), two key modulators of the Vitamin D Receptor (VDR). Understanding their distinct mechanisms and effects on VDR signaling is crucial for research and therapeutic development. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to VDR Modulators: Calcitriol and this compound

The Vitamin D Receptor (VDR) is a nuclear receptor and transcription factor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation. Its primary natural ligand is calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3. Upon binding calcitriol, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Calcitriol is a potent natural agonist of the VDR. Its binding initiates a conformational change in the VDR that promotes the recruitment of coactivator proteins, leading to the activation of gene transcription.

This compound is a synthetic analog of calcitriol that acts as a VDR antagonist with partial agonist properties. Its primary mechanism of antagonism involves binding to the VDR but failing to induce the necessary conformational change for the efficient recruitment of coactivators. This competitive binding with calcitriol allows it to inhibit the full agonistic effects of the natural ligand.

Quantitative Comparison of VDR Modulation

The following table summarizes the key quantitative parameters of this compound and calcitriol based on available in vitro data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

ParameterThis compoundCalcitriolReference
Binding Affinity (Kd) ~0.61 nM (pig intestine VDR)~0.45 nM (pig intestine VDR)[1]
Transcriptional Activity Antagonist with partial agonist activity (~20% efficacy)Full Agonist[2]
IC50 (Antagonism) ~300 nM (inhibition of VDR-mediated transcription)N/A[3]
EC50 (Agonism) N/A~1.7 nM[1]

Signaling Pathways and Mechanisms of Action

The differential effects of calcitriol and this compound on VDR signaling stem from their distinct interactions with the VDR and subsequent recruitment of coregulatory proteins.

Calcitriol-Mediated VDR Activation

As a full agonist, calcitriol binding to the VDR's ligand-binding pocket (LBP) induces a significant conformational change. This "activated" conformation creates a binding surface for coactivator proteins, such as those from the steroid receptor coactivator (SRC) family. The VDR/RXR heterodimer, bound with calcitriol and coactivators, then effectively initiates the transcription of target genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_inactive VDR Calcitriol->VDR_inactive Binds VDR_RXR VDR-RXR Heterodimer VDR_inactive->VDR_RXR RXR_inactive RXR RXR_inactive->VDR_RXR Coactivators Coactivators VDR_RXR->Coactivators Recruits VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene Transcription Coactivators->Gene Activates VDRE->Gene

Calcitriol-induced VDR signaling pathway.
This compound-Mediated VDR Antagonism and Partial Agonism

This compound binds to the same ligand-binding pocket of the VDR. However, it fails to induce the complete conformational change necessary for stable coactivator recruitment. By occupying the LBP, this compound competitively inhibits the binding of calcitriol, thereby antagonizing its effects. The partial agonist activity of this compound suggests it can induce a VDR conformation that allows for a low level of transcriptional activation, potentially through weak interactions with coactivators or by other mechanisms.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_inactive VDR This compound->VDR_inactive Binds Calcitriol_comp Calcitriol Calcitriol_comp->VDR_inactive Competes with VDR_RXR_ZK VDR-RXR-ZK159222 Complex VDR_inactive->VDR_RXR_ZK RXR_inactive RXR RXR_inactive->VDR_RXR_ZK Coactivators Coactivators VDR_RXR_ZK->Coactivators Blocks Recruitment VDRE VDRE VDR_RXR_ZK->VDRE Binds to Gene_partial Partial Transcription VDR_RXR_ZK->Gene_partial Weakly Activates Gene_blocked Target Gene Transcription (Blocked) Coactivators->Gene_blocked VDRE->Gene_blocked VDRE->Gene_partial

This compound's antagonistic and partial agonist action.

Downstream Gene Regulation

The differential interaction with coregulators leads to distinct profiles of downstream gene expression.

  • Calcitriol is known to regulate a wide array of genes involved in calcium transport (e.g., TRPV6, calbindin-D9k), bone metabolism (e.g., RANKL, osteocalcin), and cell cycle regulation (e.g., p21, p27).

  • This compound , by antagonizing calcitriol's action, can inhibit the expression of these genes in the presence of the agonist. Its partial agonist activity may lead to a weak induction of a subset of VDR target genes, although this is generally much lower than the induction by calcitriol. For example, this compound has been shown to repress the expression of VDR target genes like CYP3A4 and E-Cadherin in the presence of calcitriol in certain cell lines.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare VDR modulators like this compound and calcitriol.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound to the VDR.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor VDR Source (e.g., nuclear extract) Incubate Incubate components at 4°C Receptor->Incubate Radioligand [3H]Calcitriol (Fixed concentration) Radioligand->Incubate Competitor Test Compound (e.g., this compound or unlabeled Calcitriol) (Serial dilutions) Competitor->Incubate Separate Separate bound from free radioligand (e.g., filtration, charcoal) Incubate->Separate Count Quantify radioactivity (Scintillation counting) Separate->Count Analyze Calculate IC50 and Kd/Ki Count->Analyze

Workflow for a VDR competitive binding assay.

Protocol:

  • Prepare Reagents:

    • VDR Source: Use purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

    • Radioligand: Prepare a working solution of [³H]-calcitriol in a suitable assay buffer.

    • Test Compounds: Prepare serial dilutions of this compound and unlabeled calcitriol (for standard curve).

  • Binding Reaction:

    • In a microtiter plate, combine the VDR source, [³H]-calcitriol, and varying concentrations of the test compound or unlabeled calcitriol.

    • Include wells for total binding (VDR + [³H]-calcitriol) and non-specific binding (VDR + [³H]-calcitriol + a high concentration of unlabeled calcitriol).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Separation of Bound and Free Ligand:

    • Separate the VDR-bound [³H]-calcitriol from the free radioligand. This can be achieved by rapid filtration through glass fiber filters or by dextran-coated charcoal precipitation.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

VDR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

cluster_transfection Cell Culture & Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Cells Culture suitable cells (e.g., HEK293T) Transfect Transfect with: 1. VDR expression vector 2. VDRE-luciferase reporter vector Cells->Transfect Treat Treat cells with: - Calcitriol (agonist control) - this compound (test compound) - Calcitriol + this compound (antagonist mode) Transfect->Treat Lyse Lyse cells to release luciferase Treat->Lyse Measure Measure luciferase activity (Luminometer) Lyse->Measure Analyze Normalize luciferase activity and calculate EC50/IC50 Measure->Analyze

Workflow for a VDR reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

    • Co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with serial dilutions of calcitriol (to determine EC50) or this compound (to assess agonist activity).

    • For antagonist assessment, treat cells with a fixed concentration of calcitriol (typically around its EC80) and serial dilutions of this compound.

    • Include vehicle-treated cells as a negative control.

    • Incubate for 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla (if used) luciferase activities in the cell lysates using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • For agonist activity, plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

    • For antagonist activity, plot the percentage of inhibition of calcitriol-induced activity against the log of the this compound concentration to determine the IC50.

Coactivator Interaction Assay (e.g., Mammalian Two-Hybrid)

This assay directly assesses the ability of a ligand to promote the interaction between the VDR and a coactivator protein.

Protocol:

  • Plasmid Constructs:

    • Create two hybrid protein expression vectors:

      • One fusing the VDR ligand-binding domain (LBD) to a DNA-binding domain (DBD), e.g., GAL4-DBD-VDR-LBD.

      • Another fusing a coactivator (e.g., SRC-1) to a transcriptional activation domain (AD), e.g., VP16-AD-SRC-1.

  • Transfection and Treatment:

    • Co-transfect a suitable cell line with the two hybrid plasmids and a reporter plasmid containing a promoter with binding sites for the DBD (e.g., a GAL4 upstream activation sequence driving luciferase expression).

    • Treat the transfected cells with calcitriol, this compound, or vehicle.

  • Luciferase Assay and Analysis:

    • Perform a luciferase assay as described in the reporter gene assay protocol.

    • An increase in luciferase activity indicates a ligand-induced interaction between the VDR-LBD and the coactivator. The potency and efficacy of this interaction can be quantified.

Conclusion

Calcitriol and this compound represent the two primary modes of VDR modulation: full agonism and antagonism with partial agonism, respectively. While calcitriol robustly activates VDR signaling by promoting coactivator recruitment, this compound competitively inhibits this process, thereby blocking the downstream effects of calcitriol. The partial agonist nature of this compound adds a layer of complexity to its pharmacological profile. A thorough understanding of their distinct molecular mechanisms and quantitative differences in VDR interaction is essential for the design and interpretation of studies in VDR biology and for the development of novel VDR-targeting therapeutics. The experimental protocols provided herein offer a framework for the direct comparison of these and other VDR modulators.

References

A Head-to-Head Battle of VDR Antagonists: ZK159222 vs. TEI-9647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Vitamin D Receptor (VDR) antagonists is critical for advancing research in areas from cancer to autoimmune diseases. This guide provides a comprehensive comparison of two prominent VDR antagonists, ZK159222 and TEI-9647, supported by experimental data and detailed protocols.

The Vitamin D Receptor, a nuclear hormone receptor, plays a pivotal role in calcium homeostasis, immune modulation, and cell proliferation and differentiation.[1][2] Antagonists of this receptor are invaluable tools for elucidating the physiological functions of VDR and hold therapeutic promise. Among the studied VDR antagonists, this compound and TEI-9647 have emerged as key compounds, each with a distinct mechanism of action and biological profile.[3]

At a Glance: Key Differences

FeatureThis compoundTEI-9647
Chemical Class 25-carboxylic ester analogue of 1α,25-(OH)2D3Vitamin D3 Lactone analogue
Mechanism of Action Prevents VDR interaction with coactivators, exhibiting partial agonist character.[4][5]Induces a unique VDR conformation that inhibits coactivator recruitment; in humans, it may form a covalent adduct with VDR.[6]
Species Specificity Active across species.Antagonist in human cells, weak agonist in rat cells.[6]
VDR Binding Affinity Sub-nanomolar affinity for the VDR-RXR-VDRE complex.[7]Binds to VDR with approximately 10-fold lower affinity than 1,25-(OH)2D3.[6]
Interaction with Coregulators Inhibits interaction with coactivators like SRC1, SRC2, SRC3, and DRIP205.[7]Induces the release of coactivator SRC2 and corepressor NCoR; inhibits recruitment of SRC3 and DRIP205.[6]

Delving into the Mechanisms of VDR Antagonism

The antagonistic properties of this compound and TEI-9647 stem from their ability to modulate the interaction of the VDR with essential coregulatory proteins.

This compound functions by inducing a VDR conformation that is unfavorable for the recruitment of coactivators.[4][8] This blockade of coactivator binding prevents the initiation of gene transcription, even in the presence of the natural VDR agonist, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). However, this compound also displays partial agonist characteristics, suggesting it can induce a VDR conformation that allows for a low level of transcriptional activity.[4][5]

TEI-9647 , on the other hand, exhibits a more complex and species-specific mechanism. In human cells, its antagonistic activity is thought to involve a Michael-type addition reaction, forming a covalent bond with cysteine residues (Cys403 and/or Cys410) in the C-terminal region of the human VDR.[9][10] This irreversible interaction locks the receptor in an antagonistic conformation. In contrast, in rodent cells which lack these specific cysteine residues, TEI-9647 acts as a weak agonist.[6][10]

Comparative Mechanism of VDR Antagonism cluster_this compound This compound cluster_TEI9647 TEI-9647 This compound This compound VDR_ZK VDR This compound->VDR_ZK VDR_ZK_Complex VDR-ZK159222 Complex (Antagonistic Conformation) VDR_ZK->VDR_ZK_Complex Coactivator_ZK Coactivators VDR_ZK_Complex->Coactivator_ZK Interaction Prevented Transcription_Block_ZK Transcription Blocked VDR_ZK_Complex->Transcription_Block_ZK TEI9647 TEI-9647 VDR_TEI Human VDR (with Cys403/410) TEI9647->VDR_TEI VDR_TEI_Complex Covalent VDR-TEI-9647 Adduct (Locked Antagonistic Conformation) VDR_TEI->VDR_TEI_Complex Covalent Bonding Coactivator_TEI Coactivators VDR_TEI_Complex->Coactivator_TEI Interaction Inhibited Transcription_Block_TEI Transcription Blocked VDR_TEI_Complex->Transcription_Block_TEI

A diagram illustrating the distinct mechanisms of this compound and TEI-9647.

Performance in In Vitro Assays

The efficacy of this compound and TEI-9647 as VDR antagonists has been demonstrated in various in vitro models, most notably in HL-60 human promyelocytic leukemia cells and through reporter gene assays.

AssayThis compoundTEI-9647Reference
HL-60 Cell Differentiation Inhibition Inhibits 1α,25(OH)2D3-induced differentiation.Potently inhibits 1α,25(OH)2D3-induced differentiation.[11][12][6]
Reporter Gene Assay (in the presence of 1α,25(OH)2D3) IC50 of 300 nM for inhibiting VDR-mediated transcription.[7]IC50 of 2.5 nM for antagonistic activity.[6][6][7]

HL-60 Cell Differentiation: Both compounds effectively block the 1α,25(OH)2D3-induced differentiation of HL-60 cells into monocytes/macrophages, a hallmark of VDR agonist activity.[6][11]

Reporter Gene Assays: In reporter gene assays, where VDR-mediated transcription of a reporter gene is measured, both compounds demonstrate potent antagonism. Notably, in one study, TEI-9647 exhibited a significantly lower IC50 value than this compound, suggesting higher potency in this specific assay.[6][7]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Competitive VDR Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled VDR agonist for binding to the VDR.

  • Reagents:

    • Recombinant human VDR

    • [3H]-1α,25(OH)2D3 (radiolabeled agonist)

    • Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

    • Test compounds (this compound, TEI-9647) at various concentrations

    • Scintillation cocktail

  • Procedure:

    • Incubate recombinant VDR with a fixed concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the test compound in assay buffer.

    • Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Separate bound from free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

    • Quantify the amount of bound [3H]-1α,25(OH)2D3 by liquid scintillation counting.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-1α,25(OH)2D3.

VDR Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate VDR-mediated gene transcription.

  • Materials:

    • A suitable cell line (e.g., HEK293T, COS-7)

    • Expression vectors for human VDR and RXRα

    • A reporter plasmid containing a VDR response element (VDRE) driving the expression of a reporter gene (e.g., luciferase)

    • A control plasmid for normalization (e.g., expressing Renilla luciferase)

    • Transfection reagent

    • Cell culture medium and reagents

    • 1α,25(OH)2D3

    • Test compounds (this compound, TEI-9647)

    • Luciferase assay reagent

  • Procedure:

    • Co-transfect the cells with the VDR, RXR, VDRE-reporter, and control plasmids.

    • After transfection, treat the cells with a fixed concentration of 1α,25(OH)2D3 (to stimulate transcription) and varying concentrations of the antagonist (this compound or TEI-9647).

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity of both the experimental and control reporters.

    • Normalize the experimental reporter activity to the control reporter activity.

    • Calculate the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the 1α,25(OH)2D3-induced reporter gene expression.

VDR Antagonist Evaluation Workflow Start Start Binding_Assay Competitive VDR Binding Assay Start->Binding_Assay Reporter_Assay VDR Reporter Gene Assay Start->Reporter_Assay Cell_Diff_Assay HL-60 Cell Differentiation Assay Start->Cell_Diff_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Cell_Diff_Assay->Data_Analysis Comparison Comparative Efficacy and Potency Data_Analysis->Comparison End End Comparison->End

A typical workflow for the in vitro evaluation of VDR antagonists.

VDR Signaling Pathway and Antagonist Intervention

The canonical VDR signaling pathway involves the binding of 1α,25(OH)2D3 to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. VDR antagonists like this compound and TEI-9647 disrupt this process at the crucial step of coactivator recruitment.

VDR Signaling Pathway and Antagonist Intervention cluster_pathway Canonical VDR Signaling cluster_antagonists Antagonist Intervention D3 1α,25(OH)2D3 VDR VDR D3->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Block Block Coactivator Recruitment VDR->Block RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Antagonists This compound / TEI-9647 Antagonists->VDR

A simplified diagram of the VDR signaling pathway highlighting the point of antagonist intervention.

Summary and Conclusion

Both this compound and TEI-9647 are potent VDR antagonists that serve as valuable research tools. The choice between them may depend on the specific research question and experimental system.

  • This compound offers a broader applicability across species and a well-characterized mechanism of preventing coactivator interaction, albeit with some residual agonist activity.

  • TEI-9647 demonstrates high potency, particularly in human cell systems, and its unique covalent binding mechanism in human VDR makes it a subject of significant interest. However, its species-specific activity must be a key consideration in experimental design.

Further head-to-head studies under standardized conditions are warranted to fully delineate the comparative pharmacology of these two important VDR antagonists. This guide provides a foundational understanding to aid researchers in selecting the appropriate tool for their investigations into the complex world of VDR signaling.

References

Comparative Guide to VDR Antagonists: Alternatives to ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the Vitamin D Receptor (VDR), a nuanced understanding of the available antagonists is critical. While ZK159222 is a well-characterized VDR antagonist, a range of alternative compounds, both secosteroidal and non-secosteroidal, offer distinct profiles in terms of potency, selectivity, and mechanism of action. This guide provides a comparative overview of key alternatives to this compound, supported by experimental data and detailed methodologies.

Overview of VDR Antagonism

Vitamin D Receptor (VDR) antagonists are compounds that bind to the VDR and inhibit its activation by the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol).[1] This blockade of VDR signaling has potential therapeutic applications in conditions such as hypercalcemia, certain cancers, and autoimmune diseases.[1] The primary mechanism of action for many VDR antagonists, including this compound, is the prevention of the conformational change in the VDR that is necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of target genes.[2][3][4]

Comparison of VDR Antagonists

Several alternatives to this compound have been developed, each with unique structural features and biological activities. The following table summarizes the quantitative data for a selection of these compounds, offering a direct comparison of their antagonistic potential.

CompoundTypeTargetIC50Binding Affinity (Kd)Notes
This compound SecosteroidalVDR300 nM (VDR-mediated transcription)[5]Sub-nanomolar (for VDR-RXR-VDRE complex)[5]Partial agonist character.[2][4]
TEI-9647 SecosteroidalVDR2.5 nM (HL-60 differentiation)[5]10-fold less than 1,25-(OH)2D3[5]Also known as a 26,23-lactone analog.[6] Functions as a less sensitive antagonist in certain cell lines compared to this compound.[6]
ZK168281 SecosteroidalVDRMore potent than this compound0.1 nM[7]A 25-carboxylic ester analog of 1α,25-(OH)2D3.[8]
GW0742 Non-secosteroidalVDR, PPARδ20.7 ± 4.5 μM (VDR inhibition)Not reportedAlso a potent PPARδ agonist (EC50 = 3.5 ± 0.31 nM).[9]
NCGC00319047 Non-secosteroidalVDR, PPARδ31.4 ± 8.11 μM (VDR inhibition)Not reportedAnalog of GW0742 with weak PPARδ agonistic activity (EC50 = 2.25 ± 0.69 μM).[9]
NCGC00319052 Non-secosteroidalVDR, PPARδ26.3 ± 6.93 μM (VDR inhibition)Not reportedAnalog of GW0742 with weak PPARδ agonistic activity (EC50 = 2.36 ± 0.67 μM).[9]
MeTC7 SecosteroidalVDR2.9 ± 0.1 μM (VDR inhibition, FP assay); 20.8 ± 8.3 μM (VDR transactivation, cell-based)[10]Not reportedSynthesized from 7-dehydrocholesterol; exhibits selective VDR inhibition and antitumor effects.[7][10][11][12]
AD47 SecosteroidalVDRInhibits transcription at 100 nM in the presence of 1,25-(OH)2D3[5]Not reportedAdamantane-based VDR antagonist with weak agonist activity at 10 nM.[5]

Signaling Pathways and Experimental Workflows

To visualize the context of VDR antagonism and the methods for its evaluation, the following diagrams are provided.

Caption: VDR Genomic Signaling Pathway.

VDR_Antagonist_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) FP_Assay Fluorescence Polarization Assay (Assess VDR-Coactivator Interaction) Binding_Assay->FP_Assay Reporter_Assay Reporter Gene Assay (Measure IC50 for transcriptional antagonism) FP_Assay->Reporter_Assay Gene_Expression Target Gene Expression Analysis (e.g., qPCR for CYP24A1) Reporter_Assay->Gene_Expression Differentiation_Assay Cell Differentiation Assay (e.g., HL-60 cells) Gene_Expression->Differentiation_Assay Xenograft Tumor Xenograft Models (Assess anti-cancer efficacy) Differentiation_Assay->Xenograft Hypercalcemia Hypercalcemia Models (Evaluate effects on calcium homeostasis) Xenograft->Hypercalcemia Lead Optimization Lead Optimization Hypercalcemia->Lead Optimization Start Compound Library Start->Binding_Assay

Caption: Experimental Workflow for VDR Antagonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of VDR antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the VDR.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) from the receptor.

Methodology:

  • Receptor Preparation: Prepare a source of VDR, typically from recombinant expression systems or tissue homogenates (e.g., chick intestine).

  • Incubation: Incubate the VDR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Co-transfection Reporter Assay

Objective: To measure the antagonistic activity of a test compound on VDR-mediated gene transcription.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing one or more Vitamin D Response Elements (VDREs).

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, MCF-7) and co-transfect with an expression vector for the VDR and the VDRE-containing reporter plasmid.

  • Treatment: Treat the transfected cells with a VDR agonist (e.g., 1α,25(OH)2D3) in the presence of varying concentrations of the test antagonist.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid). Plot the percentage of inhibition of agonist-induced reporter activity against the logarithm of the antagonist concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

Objective: To assess the ability of a test compound to inhibit the interaction between the VDR and a coactivator peptide.

Principle: This in vitro assay measures the change in polarization of a fluorescently labeled coactivator peptide upon binding to the VDR.

Methodology:

  • Reagents: Use purified recombinant VDR Ligand Binding Domain (LBD) and a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC2-3).

  • Assay Setup: In a microplate, combine the VDR-LBD, the fluorescently labeled coactivator peptide, a VDR agonist (to promote interaction), and varying concentrations of the test antagonist.

  • Measurement: After incubation, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The binding of the large VDR-LBD to the small fluorescent peptide causes an increase in polarization. An effective antagonist will disrupt this interaction, leading to a decrease in polarization. Plot the change in polarization against the antagonist concentration to determine the IC50 for the disruption of the VDR-coactivator interaction.[13]

Conclusion

The landscape of VDR antagonists extends beyond this compound, offering a variety of chemical scaffolds and pharmacological profiles. The choice of an antagonist for a specific research or therapeutic application will depend on factors such as the desired potency, selectivity against other nuclear receptors, and the specific cellular context. The data and methodologies presented in this guide provide a foundation for making informed decisions in the selection and evaluation of VDR antagonists.

References

A Comparative Guide to the Antagonistic Activity of ZK159222 and Other VDR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Vitamin D Receptor (VDR) antagonist ZK159222 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tools for their studies on VDR signaling and drug development.

Introduction to VDR Antagonism

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in a variety of physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation. VDR antagonists are valuable research tools for elucidating the physiological and pathological roles of VDR signaling. They are also being investigated as potential therapeutic agents for various diseases, including cancers and autoimmune disorders. This guide focuses on this compound, a potent VDR antagonist, and compares its activity with other commercially available VDR antagonists, ZK168281 and MeTC7.

Comparative Analysis of VDR Antagonists

The antagonistic activity of this compound, ZK168281, and MeTC7 has been evaluated using various in vitro assays. The following table summarizes their key characteristics and performance data.

CompoundMechanism of ActionIC50KdKey Features
This compound A 25-carboxylic ester analogue of 1α,25-(OH)2D3, it is a potent VDR antagonist. Its antagonistic action is mediated by a lack of ligand-induced VDR interaction with coactivators. It also exhibits partial agonistic character.Not explicitly stated in the provided results.Not explicitly stated in the provided results.Potent VDR antagonist with some partial agonist activity.
ZK168281 A 25-carboxylic ester 1α,25(OH)2D3 analog, it is described as a pure VDR antagonist.[1] It is an effective inhibitor of the coactivator (CoA) interaction of its receptor.[1]Not explicitly stated in the provided results.0.1 nM[1][2][3]Pure VDR antagonist, potent inhibitor of coactivator interaction.[1]
MeTC7 A Vitamin-D receptor (VDR) antagonist.[4] It shows potent VDR inhibition activity and good antitumor effects.[4] Fluorescence polarization studies showed MeTC7 was void of any VDR agonistic activity.[5]2.9 µM (in a fluorescence polarization assay)[4][6]Not explicitly stated in the provided results.Potent and selective VDR inhibitor with no observed agonist activity.[5][7]

Signaling Pathway of VDR Antagonism

VDR antagonists interfere with the canonical VDR signaling pathway. The following diagram illustrates the mechanism of action of a typical VDR antagonist like this compound.

VDR_Antagonist_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 (Agonist) VDR_inactive VDR 1,25(OH)2D3->VDR_inactive Binds This compound This compound (Antagonist) This compound->VDR_inactive Competitively Binds VDR_active VDR VDR_inactive->VDR_active Translocates to Nucleus VDR_inactive->VDR_active Translocates to Nucleus VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR Heterodimerizes with VDR_active->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR Coactivators Coactivators VDR_RXR->Coactivators Recruits VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to NoTranscription Inhibition of Transcription VDR_RXR->NoTranscription Prevents Coactivator Recruitment GeneTranscription Target Gene Transcription Coactivators->GeneTranscription Initiates

Caption: VDR antagonist mechanism of action.

Experimental Workflows and Protocols

Accurate validation of VDR antagonist activity relies on standardized experimental protocols. This section outlines the workflows for key assays and provides detailed methodologies.

Experimental Workflow: VDR Antagonist Screening

Antagonist_Screening_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen cluster_mechanism_of_action Mechanism of Action Studies FP_Assay Fluorescence Polarization (FP) Assay (VDR Binding) FP_Data IC50 Determination FP_Assay->FP_Data Reporter_Assay VDR Reporter Gene Assay (Functional Activity) FP_Data->Reporter_Assay Hits Reporter_Data Confirmation of Antagonism Reporter_Assay->Reporter_Data M2H_Assay Mammalian Two-Hybrid (M2H) Assay (Coactivator Interaction) Reporter_Data->M2H_Assay Confirmed Antagonists ChIP_Assay Chromatin Immunoprecipitation (ChIP) Assay (Target Gene Binding) Reporter_Data->ChIP_Assay Confirmed Antagonists M2H_Data Assess Coactivator Recruitment M2H_Assay->M2H_Data ChIP_Data Confirm Target Gene Engagement ChIP_Assay->ChIP_Data

References

ZK159222: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZK159222 is a synthetic analog of 1α,25-dihydroxyvitamin D3, the active form of Vitamin D. It is characterized as a VDR antagonist with partial agonist properties.[1] Its primary mechanism of antagonistic action lies in its ability to bind to the VDR but fail to induce the necessary conformational changes for the recruitment of coactivator proteins, a critical step in gene transcription.[1]

Comparative Data on Nuclear Receptor Interaction

Due to the lack of specific experimental data on the binding affinity and functional activity of this compound with PR, GR, AR, and MR, a quantitative comparison table cannot be provided at this time. Research has primarily focused on its potent effects on the Vitamin D Receptor.

Table 1: Summary of this compound Activity on the Vitamin D Receptor (VDR)

ParameterObservationReference
Primary Target Vitamin D Receptor (VDR)[1]
Activity Antagonist with partial agonist effects[1]
Mechanism of Antagonism Prevents ligand-induced interaction of VDR with coactivators[1]

Understanding Nuclear Receptor Cross-Reactivity

The steroid hormone receptors (PR, GR, AR, and MR) share significant structural homology in their ligand-binding domains. This similarity can lead to cross-reactivity, where a ligand for one receptor can also bind to and elicit a response from another. The degree of cross-reactivity depends on the subtle differences in the shape and chemical environment of the ligand-binding pockets. For a compound like this compound, which is a steroidal analog, assessing its selectivity is crucial for understanding its potential off-target effects.

Experimental Protocols for Determining Cross-Reactivity

To ascertain the cross-reactivity of this compound with other nuclear receptors, two primary types of assays are employed: radioligand binding assays and reporter gene assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for PR, GR, AR, and MR.

Methodology:

  • Receptor Preparation: Full-length human receptors (PR, GR, AR, MR) are expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 mammalian cells) and cell lysates or purified receptor proteins are prepared.

  • Radioligand: A high-affinity radiolabeled ligand for each receptor is selected (e.g., [³H]R5020 for PR, [³H]dexamethasone for GR, [³H]R1881 for AR, [³H]aldosterone for MR).

  • Competition Binding: A constant concentration of the radioligand and receptor preparation is incubated with increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., its ability to activate or inhibit gene transcription.

Objective: To determine the functional activity (EC50 for agonism, IC50 for antagonism) of this compound on PR, GR, AR, and MR.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa) is co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA of the nuclear receptor of interest (PR, GR, AR, or MR).

    • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: Transfected cells are treated with increasing concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist for that receptor (to test for antagonist activity).

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonism) or IC50 (for antagonism) values.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing nuclear receptor cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Reporter Gene Assay b1 Receptor Preparation b2 Incubate with Radioligand & this compound b1->b2 b3 Separate Bound & Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine Ki b4->b5 f1 Cell Transfection (Receptor + Reporter) f2 Treat with this compound f1->f2 f3 Cell Lysis f2->f3 f4 Measure Reporter Activity f3->f4 f5 Determine EC50/IC50 f4->f5 start Start start->b1 start->f1 Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., this compound) Receptor Nuclear Receptor (e.g., VDR, PR, GR) Ligand->Receptor Complex Ligand-Receptor Complex Receptor->Complex Binding HSP Heat Shock Proteins HSP->Receptor Chaperones Nucleus Nucleus Complex->Nucleus Translocation HRE Hormone Response Element (DNA) Nucleus->HRE Binds to Coactivators Coactivators HRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

References

A Comparative Analysis of VDR Antagonists: ZK159222 vs. ZK168281

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, the nuanced differences between therapeutic compounds are of paramount importance. This guide provides a detailed, data-driven comparison of two prominent Vitamin D Receptor (VDR) antagonists: ZK159222 and ZK168281. Both are analogues of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), the active form of Vitamin D, and function by modulating the activity of the VDR, a key regulator of numerous physiological processes.

Performance and Properties: A Side-by-Side Look

A summary of the key quantitative parameters for this compound and ZK168281 is presented below, offering a clear overview of their respective potencies and biochemical activities.

ParameterThis compoundZK168281
Compound Type Partial Agonist/AntagonistPure Antagonist
Binding Affinity (Kd) Not explicitly stated, but has sub-nanomolar affinity for the VDR-RXR-VDRE complex[1]0.1 nM[2][3][4][5]
Antagonist Potency IC50 = 300 nM for inhibition of VDR-mediated transcription[1]Reported to be three times more potent as an antagonist than this compound[1]
Residual Agonist Effect Possesses partial agonistic character[3][5][6][7][8]5% that of 1α,25-(OH)2D3[1]
Interaction with Coactivators Does not promote ligand-induced VDR interaction with coactivators like SRC-1, TIF2, and RAC3[9]Effective inhibitor of the coactivator (CoA) interaction with the VDR[2][3][4][5]
Interaction with Corepressors Inhibits the interaction between the corepressor NCoR and VDR[1]Promotes the recruitment of the corepressor NCoR[1]

Mechanism of Action: A Tale of Two Antagonists

Both this compound and ZK168281 exert their effects by binding to the VDR. However, their distinct pharmacological profiles stem from the different conformational changes they induce in the receptor.

This compound is characterized as a partial agonist/antagonist. Its antagonistic action is primarily due to its inability to induce the necessary conformational change in the VDR that allows for the recruitment of coactivator proteins, which are essential for gene transcription.[6][9][10] While it can compete with the natural hormone 1α,25-(OH)2D3 for VDR binding, it fails to initiate the full cascade of downstream signaling.[9][10] Interestingly, this compound has been shown to stabilize a unique third functional conformation of the VDR.[6][8]

ZK168281 , in contrast, is considered a pure VDR antagonist.[2][3][4][5] It effectively inhibits the interaction of the VDR with coactivators.[2][3][4][5] Furthermore, ZK168281 actively promotes the recruitment of corepressor proteins, such as NCoR, which actively suppress gene transcription.[1] This dual action of blocking coactivator binding and recruiting corepressors contributes to its potent antagonistic activity. Crystal structure analysis of the VDR in complex with ZK168281 has revealed that the antagonist prevents the optimal folding of the C-terminal region of the VDR, which is crucial for coactivator recruitment.[11][12]

Signaling Pathway Visualization

To illustrate the mechanisms of action, the following diagrams depict the VDR signaling pathway in the presence of an agonist, this compound, and ZK168281.

VDR Agonist Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 1α,25(OH)2D3 (Agonist) VDR_cyto VDR Agonist->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerizes with RXR & Translocates to Nucleus RXR_cyto RXR RXR_cyto->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Coactivators (e.g., SRC-1) VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

VDR signaling pathway with an agonist.

This compound Antagonistic Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto Binds VDR_ZK VDR-ZK159222 Complex VDR_cyto->VDR_ZK Translocates to Nucleus VDRE VDRE VDR_ZK->VDRE Binds to VDRE->Blocked Coactivators Coactivators Transcription Gene Transcription (Inhibited) Coactivators->Transcription Interaction Blocked

Antagonistic mechanism of this compound.

ZK168281 Antagonistic Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ZK168281 ZK168281 VDR_cyto VDR ZK168281->VDR_cyto Binds VDR_ZK VDR-ZK168281 Complex VDR_cyto->VDR_ZK Translocates to Nucleus VDRE VDRE VDR_ZK->VDRE Binds to Corepressors Corepressors (e.g., NCoR) VDRE->Corepressors Recruits Transcription Gene Transcription (Repressed) Corepressors->Transcription Represses

Antagonistic mechanism of ZK168281.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the characterization of these VDR antagonists.

VDR-Mediated Transcription Assay (Reporter Gene Assay)

This assay is used to determine the functional effect of compounds on VDR-mediated gene transcription.

  • Cell Culture and Transfection: HeLa or COS-7 cells are cultured in appropriate media.[9] Cells are then transiently transfected with expression vectors for VDR and its heterodimeric partner, the Retinoid X Receptor (RXR), along with a reporter gene construct. The reporter construct typically contains a promoter with multiple copies of a Vitamin D Response Element (VDRE) driving the expression of a quantifiable enzyme like luciferase.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (e.g., 1α,25-(OH)2D3 as a positive control, this compound, or ZK168281) or a vehicle control. For antagonism studies, cells are co-treated with 1α,25-(OH)2D3 and the antagonist.[9]

  • Luciferase Assay: After a defined incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of reporter gene expression.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The results are then used to determine the dose-response curves and calculate IC50 values for antagonists.[1]

Coactivator Interaction Assays

These assays assess the ability of a ligand-bound VDR to recruit coactivator proteins.

  • Protein Expression and Purification: Recombinant VDR, RXR, and coactivator proteins (e.g., SRC-1, TIF2, RAC3) or their interaction domains are expressed and purified.

  • In Vitro Binding Assay (e.g., GST Pull-down): A glutathione (B108866) S-transferase (GST)-tagged coactivator is immobilized on glutathione-sepharose beads. The beads are then incubated with purified VDR and RXR in the presence of the test compound or vehicle.

  • Washing and Elution: After incubation, the beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

  • Detection: The presence of VDR and RXR in the eluate is detected by Western blotting using specific antibodies. The ability of a compound to promote the interaction is determined by the amount of VDR/RXR pulled down with the coactivator. This compound was shown to not promote this interaction.[9]

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the VDR ligand-binding domain (LBD) in complex with an antagonist.

  • Protein Expression and Crystallization: The VDR LBD is expressed, purified, and crystallized in the presence of the antagonist (e.g., ZK168281).[11]

  • Data Collection and Structure Determination: The crystals are exposed to an X-ray beam, and the diffraction data is collected. This data is then used to solve the three-dimensional structure of the protein-ligand complex. The structure of the zebrafish VDR LBD in complex with ZK168281 was solved at a resolution of 3.00 Å.[11]

Conclusion

Both this compound and ZK168281 are valuable tools for studying VDR signaling. This compound, with its partial agonist/antagonist profile, may be useful for finely tuning VDR activity. In contrast, ZK168281, as a pure and potent antagonist, provides a more complete blockade of VDR-mediated transcription. The choice between these compounds will depend on the specific research question and the desired level of VDR inhibition. The experimental data and methodologies presented here provide a solid foundation for researchers to make informed decisions in their drug discovery and development efforts.

References

Comparative Analysis of VDR Antagonists in Cancer Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Vitamin D Receptor (VDR) has emerged as a significant target in cancer research due to its role in regulating cell proliferation, differentiation, and apoptosis.[1][2] While VDR agonists have been explored for their anti-cancer properties, there is growing interest in the therapeutic potential of VDR antagonists, particularly in cancers where VDR is overexpressed and may contribute to tumor progression.[3][4] This guide provides a comparative analysis of key VDR antagonists, summarizing their performance based on available experimental data, and offering detailed protocols for relevant assays to aid researchers in their study design.

Overview of VDR Signaling in Cancer

The VDR is a ligand-activated transcription factor that, upon binding to its natural ligand 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression to influence critical cellular processes. In many cancer cells, this signaling pathway is dysregulated. VDR antagonists function by binding to the VDR and preventing its activation by agonists, thereby inhibiting the downstream signaling cascade that can, in some contexts, promote cancer cell survival and proliferation.[3][6]

VDR_Signaling_Pathway cluster_nucleus Nucleus Calcitriol Calcitriol VDR_RXR_inactive VDR-RXR (Inactive Complex) Calcitriol->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR (Active Complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE (Vitamin D Response Element) VDR_RXR_active->VDRE Nuclear Translocation and Binding VDR_Antagonist VDR Antagonist (e.g., MeTC7, TEI-9647) VDR_Antagonist->VDR_RXR_inactive Binds to VDR, prevents activation Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates/Suppresses Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition Proliferation_Promotion Promotion of Proliferation (in some cancers) Gene_Transcription->Proliferation_Promotion

Figure 1: VDR Signaling Pathway and Antagonist Intervention.
Comparative Performance of VDR Antagonists

This section summarizes the quantitative data available for prominent VDR antagonists. The data has been compiled from various studies, and it is important to note that experimental conditions may vary.

AntagonistTargetIC50Cancer Cell Line(s)EffectReference(s)
MeTC7 VDR Inhibition2.9 µM-Fluorescence Polarization Assay[3][7]
Cell ViabilityDose-dependentOvarian (SKOV-3, IGROV-1, etc.), Neuroblastoma (Lan-5, Kelly, etc.), Pancreatic (PANC-1, BXPC-3), Medulloblastoma (D283)Suppression of cell viability[3]
TEI-9647 Antagonist Activity2.5 nMHL-60 (Human Promyelocytic Leukemia)Inhibition of 1α,25(OH)2D3-induced differentiation[6][8]
ProliferationNot specifiedHuman Acute Lymphoblastic LeukemiaReduced induction of proliferation by 1α,25(OH)2D3[6]
ZK159222 VDR AntagonistNot specifiedVariousPartial agonist/antagonist activity; prevents coactivator interaction[9]

In Vivo Efficacy of MeTC7 in Xenograft Models [3]

Cancer TypeCell LineMouse ModelTreatment ProtocolTumor Growth InhibitionReference(s)
Ovarian CancerSKOV-3NSG10 mg/kg, i.p., 5 days/weekSignificant reduction in tumor growth[3]
NeuroblastomaSH-SY5Y, BE(2)-CNSG10 mg/kg, i.p., 5 days/weekSignificant reduction in tumor growth rate[3]
MedulloblastomaD283NSG10 mg/kg, i.p., 5 days/weekReduced rate of tumor growth[3]
Pancreatic CancerPANC-1, BXPC-3NSG10 mg/kg, i.p., 5 days/weekSignificant reduction in tumor growth[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of VDR antagonists on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate (e.g., 5x10^3 cells/well) start->plate_cells incubate1 Incubate for 24h (37°C, 5% CO2) plate_cells->incubate1 add_antagonist Add VDR antagonist at various concentrations incubate1->add_antagonist incubate2 Incubate for desired time (e.g., 24, 48, 72h) add_antagonist->incubate2 add_mtt Add MTT solution (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 Incubate for 4h (37°C, 5% CO2) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure end End measure->end

Figure 2: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the VDR antagonist in culture medium. Replace the existing medium with 100 µL of medium containing the antagonist at the desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

  • Sample Preparation: Culture cells on coverslips or use paraffin-embedded tissue sections. Fix the samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the samples with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice (for cultured cells) or with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature (for tissue sections).

  • Equilibration: Rinse the samples and incubate with an equilibration buffer for 10 minutes at room temperature.

  • TdT Labeling: Add the TdT reaction mix, containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), to the samples. Incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using indirectly labeled dUTPs, follow with an incubation with a fluorescently labeled antibody (e.g., anti-BrdU-Alexa Fluor 488).

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the anti-tumor efficacy of VDR antagonists.

Methodology:

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 1x10^7 cells/mL. For some cell lines, mixing with Matrigel® (1:1 ratio) can improve tumor take rate.

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice), typically 6-8 weeks old.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 1x10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the VDR antagonist (e.g., MeTC7 at 10 mg/kg) via the desired route (e.g., intraperitoneal injection) according to the treatment schedule (e.g., 5 days a week). The control group should receive the vehicle solution.

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Disclaimer: This guide is intended for research purposes only. The experimental protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ZK159222

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like ZK159222 is paramount. This document provides a procedural guide to personal protective equipment, operational plans, and disposal methods to minimize risk and ensure laboratory safety. This compound is an antagonist of the vitamin D receptor (VDR) and should be handled with care as it is considered a hazardous material.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion.[1][2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesChemotherapy-grade nitrile or neoprene gloves (ASTM D6978 compliant)Provides a robust barrier against chemical permeation. Double gloving minimizes contamination risk during glove removal.[3]
Body Protection Disposable GownPolyethylene-coated polypropylene (B1209903) or other laminate materialResistant to chemical permeation. Standard cloth lab coats are not sufficient as they can absorb spills.[2][3]
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1 certifiedProtects against splashes and airborne particles when handling the solid compound or solutions.[3]
Respiratory Protection N95 RespiratorNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2]
Additional Protection Disposable head, hair, shoe, and sleeve covers---Prevents the spread of contamination outside of the immediate work area.[3]

Operational Plan for Handling this compound

A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram illustrates the key steps in this process.

G Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound Weigh Solid Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Stock Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Dispose Waste Dispose of Hazardous Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a stock solution of this compound.

Materials:

  • This compound solid[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[4]

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (as detailed in the table above)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration. This compound is soluble in DMSO at 100 mg/mL.[4]

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. If precipitation occurs, gentle heating can aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and dated sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[5]

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any disposable labware. Place all solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: "Empty" containers that held this compound solid should be treated as hazardous waste and disposed of according to your institution's guidelines for P-listed waste.[6]

  • Decontamination: All non-disposable glassware and surfaces should be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. The solvent wash should be collected as hazardous waste.

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

G Figure 2. Disposal Decision Tree for this compound Contaminated Materials Start Contaminated Item Is Item Liquid? Is Item Liquid? Start->Is Item Liquid? Is Item Sharps? Is Item Sharps? Is Item Liquid?->Is Item Sharps? No Collect in Hazardous Liquid Waste Collect in Hazardous Liquid Waste Is Item Liquid?->Collect in Hazardous Liquid Waste Yes Is Item Reusable? Is Item Reusable? Is Item Sharps?->Is Item Reusable? No Dispose in Sharps Container Dispose in Sharps Container Is Item Sharps?->Dispose in Sharps Container Yes Decontaminate Decontaminate Is Item Reusable?->Decontaminate Yes Dispose in Solid Hazardous Waste Dispose in Solid Hazardous Waste Is Item Reusable?->Dispose in Solid Hazardous Waste No

Caption: This flowchart guides the proper segregation and disposal of waste generated during the handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZK159222
Reactant of Route 2
ZK159222

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.